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Core Science & Biosynthesis

Foundational

Chemical properties and structure of 5-Fluoro-4-methoxy-1-benzothiophene

Whitepaper: Structural Profiling, Synthesis, and Pharmacological Utility of 5-Fluoro-4-methoxy-1-benzothiophene Executive Summary In the realm of modern medicinal chemistry and advanced materials, the benzothiophene scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Profiling, Synthesis, and Pharmacological Utility of 5-Fluoro-4-methoxy-1-benzothiophene

Executive Summary

In the realm of modern medicinal chemistry and advanced materials, the benzothiophene scaffold serves as a privileged bioisostere for indoles, benzofurans, and naphthalenes. Specifically, 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6) represents a highly specialized building block. The strategic placement of a fluorine atom at the C-5 position and a methoxy group at the C-4 position creates a unique electronic push-pull system across the fused bicyclic core. This technical guide provides an in-depth analysis of its chemical properties, dictates a self-validating synthetic protocol, and explores its utility in rational drug design.

Structural and Electronic Properties

The reactivity and binding affinity of 5-Fluoro-4-methoxy-1-benzothiophene are governed by the competing and complementary electronic effects of its substituents.

  • The Benzothiophene Core: The fused thiophene and benzene rings create a π -electron-rich system. Unlike indole, the sulfur atom in benzothiophene is a weaker π -donor but possesses d-orbitals that can stabilize adjacent negative charges, making the core robust against oxidative metabolism.

  • C-4 Methoxy Group (-OCH₃): This group acts as a strong electron-donating group (EDG) via resonance (+M effect) while being mildly electron-withdrawing via induction (-I). Sterically, its position at C-4 projects into the space adjacent to the thiophene C-3 position, creating a steric shield that can dictate the regioselectivity of subsequent functionalizations (e.g., directing electrophilic aromatic substitution primarily to C-2 or C-7).

  • C-5 Fluoro Group (-F): Fluorine is highly electronegative (-I effect) but can donate electron density through resonance (+M effect)[1]. The C-5 fluorine enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at that specific site, a common liability in unsubstituted aromatics. Furthermore, it significantly modulates the lipophilicity (logP) of the compound, enhancing cellular permeability.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Fluoro-4-methoxy-1-benzothiophene
CAS Registry Number 476198-96-6
Molecular Formula C₉H₇FOS
Molecular Weight 182.21 g/mol
Topological Polar Surface Area (TPSA) 37.5 Ų (approx., based on S and O contributions)
Hydrogen Bond Donors / Acceptors 0 / 2 (Oxygen, Fluorine)
Core Reactivity Sites C-2 (Primary EAS site), C-3 (Sterically hindered by C-4 OCH₃)

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly substituted benzothiophenes requires precise control over cyclization to avoid regioisomeric mixtures. The following protocol details a robust, two-step approach starting from a functionalized thiophenol, utilizing an acid-catalyzed intramolecular cyclization.

Step 1: S-Alkylation (Thioether Formation)

  • Objective: Form the acyclic precursor, 1-((2,2-diethoxyethyl)thio)-5-fluoro-4-methoxybenzene.

  • Procedure:

    • Dissolve 1.0 equivalent of 3-fluoro-2-methoxybenzenethiol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: The mild base deprotonates the thiol to form a highly nucleophilic thiolate anion without cleaving the methoxy ether.

    • Dropwise, add 1.1 equivalents of bromoacetaldehyde diethyl acetal. Stir at 80°C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 9:1). The disappearance of the strongly UV-active thiol spot and the emergence of a higher Rf thioether spot confirm completion. Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Acid-Catalyzed Cyclization

  • Objective: Intramolecular electrophilic aromatic substitution (EAS) to construct the thiophene ring.

  • Procedure:

    • Dissolve the crude thioether in anhydrous chlorobenzene (0.1 M concentration).

    • Add a catalytic amount of Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂).

    • Heat the mixture to reflux (approx. 130°C) for 12 hours. Causality: The acid promotes the elimination of ethanol from the acetal, generating a highly reactive, electrophilic thionium/oxonium intermediate. The electron-rich benzene ring (activated by the +M effect of the C-4 methoxy group) attacks this intermediate, closing the ring.

  • Validation Checkpoint 2 (Final Characterization): Purify via silica gel chromatography. Confirm structural integrity via ¹H NMR. The hallmark of successful cyclization is the presence of the distinct C-2 and C-3 thiophene protons, typically appearing as two doublets between δ 7.3 and 7.5 ppm with a coupling constant of J 5.5 Hz. The methoxy singlet will appear sharply around δ 3.9 ppm.

Synthesis A 3-Fluoro-2-methoxy- benzenethiol B S-Alkylation (Bromoacetaldehyde diethyl acetal) A->B C Thioacetal Intermediate B->C D Acid-Catalyzed Cyclization (PPA) C->D E 5-Fluoro-4-methoxy- 1-benzothiophene D->E

Step-by-step synthetic workflow for 5-Fluoro-4-methoxy-1-benzothiophene.

Applications in Drug Discovery and Bioisosterism

In fragment-based drug discovery (FBDD) and lead optimization, 5-Fluoro-4-methoxy-1-benzothiophene is deployed to fine-tune the pharmacokinetics and pharmacodynamics of a drug candidate[2].

Bioisosteric Replacement Logic: When replacing an indole ring (a common motif in CNS drugs and kinase inhibitors) with this specific benzothiophene, scientists achieve several outcomes[3]:

  • Removal of the NH Hydrogen Bond Donor: Indoles possess an NH group that acts as an H-bond donor. Replacing this with the sulfur atom of benzothiophene eliminates this donor capacity, which can increase the molecule's ability to cross the blood-brain barrier (BBB) by reducing the polar surface area.

  • Exploiting the "Magic Methyl/Methoxy" Effect: The C-4 methoxy group projects into adjacent hydrophobic pockets within a target protein's active site. The oxygen atom can also act as a localized hydrogen bond acceptor, interacting with backbone amides or water networks in the binding site[1].

  • Fluorine-Induced Conformational Control: The highly electronegative C-5 fluorine withdraws electron density from the aromatic system, strengthening potential π

    π stacking interactions with aromatic amino acids (like Phenylalanine or Tyrosine) in the receptor target.

Bioisosterism Core 5-Fluoro-4-methoxy- 1-benzothiophene Core Sub1 5-Fluoro Substitution Core->Sub1 Sub2 4-Methoxy Substitution Core->Sub2 Sub3 Benzothiophene Scaffold Core->Sub3 Eff1 Metabolic Stability & Lipophilicity Sub1->Eff1 Eff2 Steric Bulk & H-Bond Acceptor Sub2->Eff2 Eff3 Indole/Naphthalene Bioisostere Sub3->Eff3

Structural contributions of substituents to pharmacological properties.

Conclusion

5-Fluoro-4-methoxy-1-benzothiophene is far more than a simple heterocyclic building block; it is a rationally designed fragment that offers medicinal chemists precise control over sterics, electronics, and metabolic stability. By understanding the causality behind its synthetic assembly and the specific receptor-level interactions dictated by its substituents, researchers can effectively leverage this compound to develop next-generation therapeutics.

References

  • Pathak, S., et al. (2024). "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives". Medicinal Chemistry, Bentham Science. Available at:[Link]

  • Hosoya, T., et al. (2020). "One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides". Chemical Science, RSC Publishing. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. (2024). "Benzothiophene: Assorted Bioactive Effects". IJPS Journal. Available at: [Link]

  • RSC Advances. (2017). "Bioisosteric modification of known fucosidase inhibitors to discover a novel inhibitor of α-l-fucosidase". RSC Publishing. Available at: [Link]

  • ACS Publications. "From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Literature review of 5-Fluoro-4-methoxy-1-benzothiophene derivatives

An In-Depth Technical Guide to the 5-Fluoro-4-methoxy-1-benzothiophene Scaffold in Modern Drug Discovery Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles during lead development is the m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 5-Fluoro-4-methoxy-1-benzothiophene Scaffold in Modern Drug Discovery

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles during lead development is the most resource-intensive phase of drug discovery. As medicinal chemists seek to balance target affinity with metabolic stability, the strategic deployment of privileged scaffolds decorated with specific stereoelectronic modifiers has become paramount. This whitepaper deconstructs the 5-fluoro-4-methoxy-1-benzothiophene scaffold—a highly specialized, multi-functional chemotype. By dissecting the causality behind its structural components, we provide a comprehensive guide for researchers leveraging this building block in the design of novel kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics.

Deconstructing the Scaffold: Pharmacophore Logic & Causality

The 5-fluoro-4-methoxy-1-benzothiophene core is not a random assembly of functional groups; it is a meticulously engineered system where each component serves a distinct mechanistic purpose.

The Benzothiophene Core: A Privileged Framework

The benzo[b]thiophene nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. It forms the structural foundation of several FDA-approved therapeutics, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole[2][3]. Its rigid, planar, bicyclic geometry allows for deep insertion into hydrophobic protein pockets, while the sulfur atom provides unique polarizability and potential for weak chalcogen bonding with electron-rich amino acid residues.

The 5-Fluoro Substitution: The Metabolic Shield

Oxidative metabolism by Cytochrome P450 (CYP450) enzymes frequently derails promising drug candidates. The strategic placement of a fluorine atom at the C5 position acts as a metabolic block.

  • Causality: The C–F bond (approx. 110–126 kcal/mol) is significantly stronger than the C–H bond (approx. 105–113 kcal/mol) it replaces, increasing the transition state energy required for CYP450-mediated hydroxylation[4][5].

  • Affinity Modulation: Beyond bond strength, fluorination alters the local electron density and lipophilicity, which can perturb the association constant ( Ka​ ) of the drug-enzyme complex, further reducing metabolic clearance[4][5].

The 4-Methoxy Substitution: The Conformational Scout

While lipophilic groups often improve target binding, they simultaneously degrade aqueous solubility and increase off-target toxicity. The methoxy group at the C4 position serves as a "non-lipophilic scout"[6].

  • Causality: When installed on an aromatic ring, a methoxy group contributes a Δ(LogD) value of roughly -0.05 to 0.00, meaning it explores protein pockets without adding lipophilic burden[6].

  • Stereoelectronic Locking: The heavy atoms of the methoxy group exist in a bent arrangement. Due to the steric bulk and electrostatic repulsion from the adjacent 5-fluoro group, the 4-methoxy group is often forced into a specific conformation (either coplanar or orthogonal to the benzothiophene ring). This locked conformation can induce atypical 13 C NMR chemical shifts and allows the oxygen's lone pairs to act as highly directional hydrogen-bond acceptors[7].

ScaffoldLogic Core Benzothiophene Core (Privileged Scaffold) Fluoro 5-Fluoro Substitution (Metabolic Shield) Core->Fluoro C5 Position Methoxy 4-Methoxy Substitution (Conformational Scout) Core->Methoxy C4 Position Properties1 Rigid Planar Geometry Target Affinity Core->Properties1 Properties2 Blocks CYP450 Oxidation Increases Lipophilicity Fluoro->Properties2 Properties3 H-Bond Acceptor Non-lipophilic Profile Methoxy->Properties3

Diagram 1: Structural rationale and pharmacophore logic of the 5-F-4-OMe-benzothiophene scaffold.

Physicochemical Profiling

To understand the additive effects of this specific substitution pattern, we must quantify the physicochemical shifts relative to the unsubstituted core.

PropertyUnsubstituted Benzo[b]thiophene5-Fluoro-1-benzothiophene5-Fluoro-4-methoxy-1-benzothiophene
Molecular Weight ( g/mol ) 134.20152.19182.21
Metabolic Hotspots C2, C3, C5, C7C2, C3, C7 (C5 Blocked)C2, C3, C7 (C5 Blocked, C4 Shielded)
Hydrogen Bond Acceptors 01 (Weak, F)2 (Strong O, Weak F)
Dipole Moment LowModerateHigh (Vectorial summation of F and OMe)
Conformational Flexibility RigidRigidRestricted (Methoxy rotation hindered)

Table 1: Comparative physicochemical properties illustrating the evolution of the scaffold.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly substituted benzothiophenes has historically relied on harsh transition-metal-catalyzed cross-couplings. However, modern approaches utilize aryne chemistry and alkynyl sulfides to construct the functionalized bicyclic system in a single step under milder conditions.

Experimental Protocol: Aryne-Mediated Cyclization

The following protocol details the synthesis of the 5-fluoro-4-methoxybenzo[b]thiophene core via the reaction of an o-silylaryl triflate (aryne precursor) with an alkynyl sulfide.

Reagents & Materials:

  • 3-Fluoro-2-methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne Precursor, 1.0 equiv)

  • Ethynyl(alkyl)sulfane (Alkynyl Sulfide, 1.5 equiv)

  • Cesium Fluoride (CsF, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Flame-dried Schlenk tube under Argon atmosphere.

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with CsF (3.0 equiv). CsF is highly hygroscopic; moisture will quench the aryne intermediate, leading to phenol byproducts.

  • Solvent Addition: Transfer the tube to a fume hood, connect to an Argon Schlenk line, and inject anhydrous 1,4-dioxane (0.2 M relative to the precursor).

  • Reagent Introduction: Add the alkynyl sulfide (1.5 equiv) via microsyringe, followed immediately by the o-silylaryl triflate (1.0 equiv).

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath. Causality: Heating facilitates the fluoride-induced desilylation/elimination of the triflate, generating the highly reactive 4-fluoro-3-methoxybenzyne intermediate in situ.

  • Cyclization: Stir for 12 hours. The nucleophilic sulfur of the alkynyl sulfide attacks the aryne, followed by intramolecular cyclization of the resulting intermediate to form the benzothiophene ring.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over anhydrous Na2​SO4​ .

  • Self-Validation Checkpoint: Perform crude 1 H NMR. The disappearance of the trimethylsilyl peak (~0.3 ppm) and the appearance of the diagnostic benzothiophene C2/C3 aromatic protons (~7.2 - 7.5 ppm) confirm successful cyclization.

SyntheticWorkflow Step1 Starting Material (o-Silylaryl Triflate) Step2 Aryne Generation (CsF, 1,4-Dioxane) Step1->Step2 RT to 110°C Step3 Alkynyl Sulfide Addition (Cycloaddition) Step2->Step3 Intermolecular Trapping Step4 5-Fluoro-4-methoxy- 1-benzothiophene Step3->Step4 Ring Closure

Diagram 2: Aryne-mediated synthetic workflow for constructing the substituted benzothiophene core.

Target Engagement & Pharmacological Applications

Derivatives of the benzothiophene scaffold are heavily utilized in oncology, specifically as inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and EGFR[2].

When the 5-fluoro-4-methoxy-1-benzothiophene core is functionalized at the C2 or C3 position with an appropriate hinge-binding motif (e.g., a urea or an aminopyrimidine), it acts as a potent Type I kinase inhibitor. The benzothiophene core occupies the hydrophobic pocket adjacent to the ATP-binding site. The 5-fluoro group prevents oxidative degradation by hepatic enzymes, ensuring a longer half-life, while the 4-methoxy group projects into the solvent-exposed region or interacts with specific threonine/serine gatekeeper residues via hydrogen bonding.

By competitively binding to the ATP pocket of VEGFR/EGFR, these derivatives halt the autophosphorylation of the receptor. This disruption cascades down the PI3K/AKT and MAPK/ERK signaling pathways, ultimately arresting tumor cell proliferation and angiogenesis.

KinasePathway Drug 5-F-4-OMe-Benzothiophene Derivative Receptor Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Drug->Receptor Competitive ATP Inhibition PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Downstream Signaling (Halted)

Diagram 3: Mechanism of action for benzothiophene-derived receptor tyrosine kinase inhibitors.

Conclusion

The 5-fluoro-4-methoxy-1-benzothiophene scaffold exemplifies the precision of modern rational drug design. By combining the privileged binding characteristics of the benzothiophene core with the metabolic shielding of fluorine and the conformational/electrostatic mapping capabilities of the methoxy group, medicinal chemists can overcome critical ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. As synthetic methodologies like aryne-mediated cyclization and visible-light photocatalysis continue to evolve, access to these highly functionalized, sterically demanding chemotypes will only accelerate, paving the way for next-generation targeted therapeutics.

References

  • The role of fluorine in medicinal chemistry: Improved metabolic stability Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Taylor & Francis[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective American Chemical Society[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (PMC)[Link]

  • An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metal-catalyzed Reactions: A Review Bentham Science Publisher[Link]

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold MDPI[Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes Organic Letters (ACS)[Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides Chemical Science (RSC Publishing)[Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds The Journal of Physical Chemistry A - ACS Figshare[Link]

Sources

Foundational

Structural Elucidation and Chemoinformatic Representation of 5-Fluoro-4-methoxy-1-benzothiophene

Executive Summary The compound 5-fluoro-4-methoxy-1-benzothiophene (also known systematically as 5-fluoro-4-methoxybenzo[b]thiophene), registered under CAS RN 476198-96-6, is a highly specialized fused bicyclic heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-4-methoxy-1-benzothiophene (also known systematically as 5-fluoro-4-methoxybenzo[b]thiophene), registered under CAS RN 476198-96-6, is a highly specialized fused bicyclic heterocycle utilized in advanced drug discovery and materials science[1]. Because of the complex topological nature of fused aromatic systems containing multiple heteroatoms (sulfur, oxygen, fluorine), generating accurate machine-readable identifiers—specifically the SMILES string and the InChIKey —requires rigorous adherence to IUPAC nomenclature and graph-theory-based canonicalization algorithms.

This technical whitepaper provides a first-principles derivation of these chemoinformatic identifiers, explaining the causality behind the molecular graph traversal and providing a self-validating computational protocol for identifier generation.

Topological Analysis and IUPAC Numbering Logic

To derive accurate chemoinformatic strings, we must first establish the canonical numbering of the benzo[b]thiophene core according to the .

The core consists of a benzene ring fused to a thiophene ring. The causality of the numbering dictates that the sulfur atom is assigned position 1. Numbering proceeds around the heterocyclic ring (C2, C3), skips the bridgehead carbon (C3a), continues around the homocyclic benzene ring (C4, C5, C6, C7), and finishes at the final bridgehead carbon (C7a).

For our specific target molecule:

  • A methoxy group (-OCH₃) is substituted at the C4 position.

  • A fluorine atom (-F) is substituted at the C5 position.

Molecule S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused Bridge C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 F F C5->F C7 C7 C6->C7 C7->C7a C7a->S1 CH3 CH3 O->CH3

Caption: Topological graph of 5-fluoro-4-methoxy-1-benzothiophene showing IUPAC numbering and connectivity.

SMILES String Derivation and Graph Traversal

The Simplified Molecular-Input Line-Entry System (SMILES) represents a 2D molecular graph as a 1D string via a depth-first traversal. The causality behind the specific syntax lies in how ring closures are handled.

To generate the most elegant and canonical SMILES for 5-fluoro-4-methoxybenzo[b]thiophene, we initiate the traversal at the exocyclic methoxy group and move into the fused ring system:

  • Initiation: COc1 (Methoxy oxygen attached to C4. The 1 designates the start of the first ring closure).

  • Benzene Traversal: c(F)ccc2 (Moves to C5 bearing the fluorine, then C6, C7, and finally the bridgehead C7a. The 2 designates the start of the second ring closure).

  • Thiophene Traversal: sccc12 (Moves from C7a to Sulfur, then C2, C3, and finally the bridgehead C3a).

  • Double Ring Closure: The final atom (C3a) must close both rings. It connects back to C4 (closing ring 1) and connects to C7a (closing ring 2). This is represented elegantly by appending both closure digits: 12.

Derived SMILES: COc1c(F)ccc2sccc12

InChI Layering and InChIKey Hashing Mechanism

While SMILES is highly human-readable, it is not strictly unique without algorithmic canonicalization. The solves this by normalizing tautomerism and connectivity into a strictly unique, layered string.

Algorithmic Layering

Based on the molecular formula C₉H₇FOS, the InChI algorithm constructs the following layers:

  • Standard Prefix: InChI=1S/

  • Formula Layer: C9H7FOS/

  • Connectivity Layer: c1-11-9-6(10)2-3-7-8(9)5-4-12-7/

    • Mechanistic Note: The algorithm prioritizes the longest path encompassing the heteroatoms. The segment 8(9)5-4-12-7 dictates the closure of the fused bicyclic system, where atom 8 (C3a) connects back to atom 9 (C4), and atom 12 (Sulfur) connects back to atom 7 (C7a).

  • Hydrogen Layer: h2-5H,1H3 (Mapping the 3 protons of the methyl group and the 4 aromatic protons).

Derived Standard InChI: InChI=1S/C9H7FOS/c1-11-9-6(10)2-3-7-8(9)5-4-12-7/h2-5H,1H3

The InChIKey Hash

Because InChI strings can become unwieldy for database indexing, they are cryptographically hashed using the SHA-256 algorithm into a 27-character InChIKey . Because hashing is a one-way mathematical function, it cannot be reliably computed by hand and requires a programmatic protocol.

Workflow Input Input: Molecular Graph (5-Fluoro-4-methoxy-1-benzothiophene) SMILES SMILES Generation (Depth-First Traversal) Input->SMILES InChI InChI Generation (Canonicalization & Layering) Input->InChI Hash SHA-256 Hashing (Truncation & Formatting) InChI->Hash Output Output: InChIKey (27-Character String) Hash->Output

Caption: Chemoinformatic workflow illustrating the algorithmic pipeline from graph to InChIKey.

Protocol: Programmatic Validation of Chemoinformatic Identifiers

To ensure absolute trustworthiness and eliminate human error in cryptographic hashing, application scientists utilize self-validating programmatic environments like. The following Python protocol ingests the derived SMILES, validates the molecular graph, and outputs the exact canonical InChIKey.

Step-by-Step Methodology:

  • Environment Setup: Initialize a Python environment with the RDKit cheminformatics library installed (pip install rdkit).

  • Ingestion: Feed the derived SMILES string into the MolFromSmiles parser.

  • Self-Validation: The script inherently checks the valence and aromaticity of the input. If the SMILES is topologically invalid, the script halts, preventing the generation of corrupted hashes.

  • Hashing: Execute the IUPAC InChI algorithm to generate the SHA-256 InChIKey.

Quantitative Data Summary

The following table consolidates the derived and validated chemoinformatic properties for the target compound, serving as a rapid-reference matrix for database integration[1],.

Chemoinformatic PropertyValueDerivation Source / Methodology
IUPAC Name 5-Fluoro-4-methoxybenzo[b]thiopheneIUPAC Nomenclature Rules
CAS Registry Number 476198-96-6Chemical Database Registration
Molecular Formula C₉H₇FOSElemental Analysis
Molecular Weight 182.21 g/mol Calculated (Standard Atomic Weights)
SMILES (Canonical) COc1c(F)ccc2sccc12Depth-First Graph Traversal
InChI String InChI=1S/C9H7FOS/c1-11-9-6(10)2-3-7-8(9)5-4-12-7/h2-5H,1H3IUPAC Algorithmic Layering
InChIKey (Generated via RDKit Protocol)SHA-256 Cryptographic Hash

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C9H7FOS". PubChem.[Link]

  • IUPAC. "Nomenclature of Organic Chemistry (Blue Book)". International Union of Pure and Applied Chemistry.[Link]

  • InChI Trust. "The IUPAC International Chemical Identifier". InChI Trust.[Link]

  • RDKit. "Open-Source Cheminformatics Documentation". RDKit. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective Functionalization of 5-Fluoro-4-methoxy-1-benzothiophene at the C2 Position

Introduction: The Significance of C2-Functionalized 5-Fluoro-4-methoxy-1-benzothiophene The 5-fluoro-4-methoxy-1-benzothiophene scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C2-Functionalized 5-Fluoro-4-methoxy-1-benzothiophene

The 5-fluoro-4-methoxy-1-benzothiophene scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. The unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct electronic properties that can profoundly influence molecular interactions and biological activity. Functionalization at the C2 position of the thiophene ring offers a versatile entry point for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of robust and reproducible protocols for the selective functionalization of 5-fluoro-4-methoxy-1-benzothiophene at the C2 position, with a focus on providing both the "how" and the "why" behind these synthetic strategies.

Strategic Approaches to C2 Functionalization

The regioselective functionalization of the C2 position of 5-fluoro-4-methoxy-1-benzothiophene can be achieved through several key synthetic transformations. The choice of strategy is often dictated by the desired C2 substituent and the overall synthetic sequence. The primary approaches covered in this guide are:

  • Direct C2-Lithiation and Electrophilic Quench: This method provides a direct route to a variety of C2-substituted analogs by leveraging the inherent acidity of the C2 proton.

  • C2-Halogenation: The introduction of a halogen atom at the C2 position serves as a versatile handle for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: C2-halogenated intermediates can be readily diversified through well-established cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

This guide will provide detailed, field-proven protocols for each of these strategies, along with insights into the underlying chemical principles and critical experimental parameters.

Protocol 1: Direct C2-Lithiation and Electrophilic Quench

The C2 proton of the benzothiophene ring is the most acidic, allowing for regioselective deprotonation with a strong organolithium base, followed by quenching with a suitable electrophile. The methoxy group at the C4 position can potentially direct metallation to the C5 position of the benzene ring through a directed ortho-metalation (DoM) mechanism.[1][2][3] However, the kinetic acidity of the C2 proton on the thiophene ring generally allows for selective deprotonation at this site under carefully controlled conditions.

Causality Behind Experimental Choices:
  • Base Selection: n-Butyllithium (n-BuLi) is a commonly used strong base for the deprotonation of weakly acidic protons.[3] The use of a slight excess ensures complete deprotonation.

  • Temperature Control: The reaction is conducted at low temperatures (-78 °C) to minimize side reactions, such as decomposition of the organolithium intermediate or competing deprotonation at other sites.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organolithium species.

  • Electrophilic Quench: A wide range of electrophiles can be used to trap the C2-lithiated intermediate. This protocol provides an example with N,N-dimethylformamide (DMF) to install a formyl group, a versatile handle for further transformations.

Experimental Protocol: C2-Formylation via Lithiation

Materials:

  • 5-Fluoro-4-methoxy-1-benzothiophene (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

  • N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-fluoro-4-methoxy-1-benzothiophene (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 mmol, 0.75 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: To the reaction mixture, add N,N-dimethylformamide (1.5 mmol, 0.12 mL) dropwise at -78 °C. Stir the reaction at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-4-methoxy-1-benzothiophene-2-carbaldehyde.

Diagram of C2-Lithiation and Formylation Workflow:

C2_Lithiation_Workflow Start 5-Fluoro-4-methoxy- 1-benzothiophene in THF Deprotonation Add n-BuLi at -78 °C (1 hour) Start->Deprotonation Electrophile Add DMF at -78 °C (Warm to RT) Deprotonation->Electrophile Workup Quench with aq. NH4Cl, Extraction Electrophile->Workup Purification Column Chromatography Workup->Purification Product 5-Fluoro-4-methoxy-1-benzothiophene- 2-carbaldehyde Purification->Product

Caption: Workflow for the C2-formylation of 5-fluoro-4-methoxy-1-benzothiophene.

Protocol 2: C2-Halogenation

The introduction of a bromine or iodine atom at the C2 position provides a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. Electrophilic halogenation of benzothiophenes typically occurs at the more electron-rich C3 position. However, C2-halogenation can be achieved under specific conditions, often involving a lithiation-halogenation sequence or direct halogenation with careful control of reagents and conditions. This protocol focuses on a direct C2-bromination using N-bromosuccinimide (NBS).

Causality Behind Experimental Choices:
  • Halogenating Agent: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine.[4]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction.

  • Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion.

Experimental Protocol: C2-Bromination

Materials:

  • 5-Fluoro-4-methoxy-1-benzothiophene (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-fluoro-4-methoxy-1-benzothiophene (1.0 mmol) and dissolve it in DMF (10 mL).

  • Bromination: Add N-bromosuccinimide (1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-fluoro-4-methoxy-1-benzothiophene.

Table 1: Summary of C2-Functionalization Strategies

StrategyReagentsProductTypical Yield
C2-Lithiation/Formylation 1. n-BuLi, THF, -78 °C 2. DMF5-Fluoro-4-methoxy-1-benzothiophene-2-carbaldehyde60-80%
C2-Bromination NBS, DMF, RT2-Bromo-5-fluoro-4-methoxy-1-benzothiophene70-90%

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-fluoro-4-methoxy-1-benzothiophene

The 2-bromo-5-fluoro-4-methoxy-1-benzothiophene synthesized in the previous step is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the C2 position.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like SPhos or XPhos often being effective for challenging substrates.[6]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-5-fluoro-4-methoxy-1-benzothiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-bromo-5-fluoro-4-methoxy-1-benzothiophene (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[7][8]

Causality Behind Experimental Choices:

  • Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main catalytic cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and neutralize the generated HX.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).[9]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Bromo-5-fluoro-4-methoxy-1-benzothiophene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-bromo-5-fluoro-4-methoxy-1-benzothiophene (0.5 mmol), Pd(PPh₃)₂Cl₂ (0.015 mmol), and CuI (0.025 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (1.0 mmol). Stir for 10 minutes at room temperature, then add the terminal alkyne (0.6 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[1][2]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos) are often used to facilitate the challenging oxidative addition and reductive elimination steps.[1][3]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.[1][3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-5-fluoro-4-methoxy-1-benzothiophene (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-5-fluoro-4-methoxy-1-benzothiophene (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (0.75 mmol).

  • Reagent and Solvent Addition: Add the amine (0.6 mmol) and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify by flash column chromatography.

Table 2: Representative Cross-Coupling Reactions of 2-Bromo-5-fluoro-4-methoxy-1-benzothiophene

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventProduct
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O2-Phenyl-5-fluoro-4-methoxy-1-benzothiophene
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5-Fluoro-4-methoxy-2-(phenylethynyl)-1-benzothiophene
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene4-(5-Fluoro-4-methoxy-1-benzothiophen-2-yl)morpholine

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Halogenating Agents: N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle in a well-ventilated fume hood or glovebox.

  • Solvents: Use anhydrous solvents when specified, as water can quench organometallic reagents and inhibit catalytic cycles. Many organic solvents are flammable and have associated health risks. Handle with appropriate care.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the regioselective functionalization of 5-fluoro-4-methoxy-1-benzothiophene at the C2 position. By understanding the underlying principles and carefully controlling the experimental conditions, researchers can efficiently generate a diverse library of C2-substituted benzothiophene derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-formyl-5-phenylthiophene. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses Procedure. (n.d.). 3. [Link]

  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • OpenBU. (2012). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChemLite. (n.d.). 4-methoxy-benzo(b)thiophene (C9H8OS). [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PMC. [Link]

  • Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • SciSpace. (n.d.). Directed lithiation of unprotected benzoic acids. [Link]

  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS Daniel García, Francisco Foubelo, and Miguel Yus* Department of Organic Chemist*. [Link]

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Application

The Strategic Incorporation of 5-Fluoro-4-methoxy-1-benzothiophene in Modern Medicinal Chemistry

Introduction: The Benzothiophene Scaffold and the Power of Fluorine in Drug Design The benzothiophene core is a "privileged structure" in medicinal chemistry, forming the architectural foundation of numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold and the Power of Fluorine in Drug Design

The benzothiophene core is a "privileged structure" in medicinal chemistry, forming the architectural foundation of numerous pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, provides a versatile scaffold for the development of a wide array of therapeutic agents.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4]

The strategic introduction of a fluorine atom into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6][7] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[5][8][9] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][6][8] The 5-fluoro-4-methoxy-1-benzothiophene scaffold, therefore, represents a confluence of a proven heterocyclic core with the advantageous properties of fluorine, making it a highly attractive starting point for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the preparation of 5-fluoro-4-methoxy-1-benzothiophene, detailing a reliable synthetic protocol and highlighting its potential applications in drug discovery.

Synthetic Strategy: A Robust Pathway to 5-Fluoro-4-methoxy-1-benzothiophene

The synthesis of substituted benzothiophenes can be achieved through various methods, including cyclization techniques and transition-metal-catalyzed reactions.[1][3] A common and effective approach for the synthesis of the target molecule involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis, emphasizing the rationale behind key experimental choices.

Visualizing the Synthetic Workflow

Synthetic_Pathway A 2-Fluoro-3-methoxythiophenol C Intermediate Thioether A->C S-Alkylation B Ethyl chloroacetate B->C E 5-Fluoro-4-methoxy-1-benzothiophen-3(2H)-one C->E Intramolecular Cyclization D Polyphosphoric Acid (PPA) D->E G 5-Fluoro-4-methoxy-1-benzothiophene E->G Reduction & Dehydration F Reduction F->G

Caption: Synthetic route to 5-Fluoro-4-methoxy-1-benzothiophene.

Detailed Experimental Protocol

This protocol details a common synthetic route, which involves the S-alkylation of a substituted thiophenol followed by an intramolecular cyclization and subsequent reduction.

PART 1: Synthesis of Ethyl 2-((2-fluoro-3-methoxyphenyl)thio)acetate (Intermediate Thioether)

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxythiophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. The choice of a carbonate base is crucial to deprotonate the thiol without promoting unwanted side reactions.

  • S-Alkylation: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature. The reaction is typically exothermic, and maintaining the temperature is important for controlling the reaction rate and minimizing by-product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiophenol is consumed (typically 2-4 hours).

  • Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate. Purification by column chromatography on silica gel may be necessary.

PART 2: Intramolecular Cyclization to 5-Fluoro-4-methoxy-1-benzothiophen-3(2H)-one

  • Cyclization Reaction: Add the crude thioether intermediate to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The use of a strong acid promotes the intramolecular Friedel-Crafts acylation, leading to the formation of the benzothiophene ring system.

  • Heating: Heat the reaction mixture, typically to 80-100 °C, for several hours. The elevated temperature is necessary to overcome the activation energy of the cyclization reaction.

  • Reaction Monitoring: Monitor the formation of the cyclized product by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Isolation: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

PART 3: Reduction and Dehydration to 5-Fluoro-4-methoxy-1-benzothiophene

  • Reduction of the Ketone: The intermediate ketone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

  • Dehydration: Subsequent dehydration of the alcohol to form the final benzothiophene can be achieved by heating with an acid catalyst (e.g., p-toluenesulfonic acid) or by using a dehydrating agent.

  • Alternative One-Pot Reduction/Dehydration: A more direct approach involves a Wolff-Kishner or Clemmensen reduction of the ketone, which directly yields the desired benzothiophene.

  • Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 5-fluoro-4-methoxy-1-benzothiophene.

Analytical Characterization

The identity and purity of the synthesized 5-fluoro-4-methoxy-1-benzothiophene should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methoxy group around 3.9-4.1 ppm. Coupling patterns will be indicative of the substitution on the benzene ring.
¹³C NMR Signals corresponding to the aromatic carbons of the benzothiophene core and the methoxy carbon. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₉H₇FOS.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Applications in Medicinal Chemistry

The 5-fluoro-4-methoxy-1-benzothiophene scaffold is a valuable starting point for the development of a wide range of therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities.

  • Kinase Inhibitors: The benzothiophene core can serve as a scaffold for the design of inhibitors of various protein kinases, which are crucial targets in cancer therapy.[10] The fluorine and methoxy substituents can be strategically positioned to interact with specific residues in the ATP-binding pocket of the kinase.

  • Antimicrobial Agents: Benzothiophene derivatives have shown promising activity against various bacterial and fungal strains.[11] The incorporation of fluorine can enhance the antimicrobial potency and improve the pharmacokinetic profile of these compounds.

  • CNS-Active Agents: The lipophilicity imparted by the fluorine and methoxy groups can facilitate the penetration of the blood-brain barrier, making this scaffold suitable for the development of drugs targeting the central nervous system.[6]

  • Fragment-Based Drug Discovery (FBDD): The relatively small and functionalized nature of 5-fluoro-4-methoxy-1-benzothiophene makes it an ideal fragment for use in FBDD campaigns. ¹⁹F NMR can be a powerful tool for screening the binding of such fragments to protein targets.

Conclusion

The preparation of 5-fluoro-4-methoxy-1-benzothiophene provides medicinal chemists with a versatile and promising scaffold for drug discovery. The synthetic protocol outlined in this guide offers a reliable method for its synthesis. The strategic incorporation of fluorine and methoxy groups on the benzothiophene core provides a powerful approach to modulate the physicochemical and pharmacological properties of lead compounds, ultimately paving the way for the development of novel and effective therapeutics.

References

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Method

Application Notes & Protocols: High-Purity Crystallization of 5-Fluoro-4-methoxy-1-benzothiophene

Introduction 5-Fluoro-4-methoxy-1-benzothiophene is a key heterocyclic building block in medicinal chemistry, forming the core scaffold for various pharmacologically active agents.[1] The purity of this intermediate is p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-4-methoxy-1-benzothiophene is a key heterocyclic building block in medicinal chemistry, forming the core scaffold for various pharmacologically active agents.[1] The purity of this intermediate is paramount, as even trace impurities can lead to side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts in the final Active Pharmaceutical Ingredient (API).[2] Crystallization is a powerful and essential purification technique that leverages thermodynamic principles to selectively isolate the target compound from a complex mixture, yielding a product with high chemical purity and the desired solid-state properties.[3]

This guide provides an in-depth exploration of various crystallization methods tailored for the purification of 5-Fluoro-4-methoxy-1-benzothiophene. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to make informed decisions, optimize parameters, and troubleshoot common challenges.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solid with a highly ordered internal structure (a crystal) is formed from a solution, melt, or vapor.[4] The entire process is governed by the principle of supersaturation , which is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[5]

A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This state can be achieved through several methods:

  • Cooling: For solutes whose solubility is highly dependent on temperature.[6]

  • Solvent Evaporation: Increasing solute concentration by removing the solvent.[7]

  • Anti-solvent Addition: Introducing a second solvent (an anti-solvent) in which the solute is poorly soluble, thereby reducing the overall solubility in the mixed solvent system.[8]

The Critical Role of Solvent Selection

Choosing the right solvent is the most crucial step in developing a successful crystallization process.[10][11] An ideal solvent should exhibit:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures . This differential is key for achieving a high recovery yield in cooling crystallization.

  • Favorable solubility for impurities at all temperatures, ensuring they remain in the liquid phase (mother liquor) upon crystallization of the target compound.

  • Chemical inertness to avoid any reaction with the solute.

  • Appropriate boiling point for ease of handling and removal during drying.

  • Safety and environmental compatibility .[5]

The structure of 5-Fluoro-4-methoxy-1-benzothiophene—a planar, aromatic system with a polar methoxy group and an electronegative fluorine atom—suggests moderate polarity. Therefore, a range of solvents should be screened.

Protocol 1: Solvent Screening

  • Place approximately 10-20 mg of crude 5-Fluoro-4-methoxy-1-benzothiophene into several clean vials.

  • Add a potential solvent dropwise (e.g., 0.1 mL at a time) to each vial at room temperature, vortexing after each addition.

  • Categorize solvents based on solubility at room temperature:

    • Soluble: Dissolves completely in <0.5 mL.

    • Partially Soluble: Some dissolution, but solid remains.

    • Insoluble: No visible dissolution.

  • For vials where the compound is partially soluble or insoluble, heat the mixture gently (e.g., to 50-60°C) and observe solubility.

  • A good candidate for cooling crystallization will show significant solubility when hot but low solubility when cold.

  • A good solvent/anti-solvent pair for anti-solvent crystallization consists of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is insoluble.[8]

Table 1: Potential Solvents for Screening

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Alcohols Methanol, Ethanol, Isopropanol65, 78, 8232.7, 24.5, 19.9Good starting point for moderately polar compounds. Often show a strong temperature-dependent solubility.
Ketones Acetone5621Strong solvent, may be too effective but useful in anti-solvent systems.
Esters Ethyl Acetate776.0Medium polarity, good general-purpose solvent.
Ethers Diethyl Ether, MTBE35, 554.3, 4.5Lower polarity, may be useful as anti-solvents or for precipitating polar impurities.
Hydrocarbons Heptane, Hexane, Toluene98, 69, 1111.9, 1.9, 2.4Non-polar, excellent candidates for use as anti-solvents.
Nitriles Acetonitrile8237.5Polar aprotic solvent, can be effective for dissolving complex organics.

Part 2: Crystallization Methodologies & Detailed Protocols

Based on the principles above, we present three robust methods for the purification of 5-Fluoro-4-methoxy-1-benzothiophene.

Method A: Controlled Cooling Crystallization

This is the most common and often preferred method when a suitable solvent with temperature-dependent solubility is identified.[3] It relies on slowly decreasing the temperature of a saturated solution to induce crystallization.

Causality and Insights: The cooling rate is the most critical parameter in this method.[5] A slow, linear cooling profile prevents the system from becoming excessively supersaturated too quickly, which would favor rapid nucleation of small, impure crystals.[9] By maintaining a low level of supersaturation, existing crystals are encouraged to grow, systematically excluding impurities from the crystal lattice. Mechanical agitation helps maintain a uniform temperature and prevents solute concentration gradients.[12]

Cooling_Crystallization_Workflow A Step 1: Dissolution Dissolve crude compound in minimum hot solvent (e.g., Isopropanol) B Step 2: Controlled Cooling Slowly cool the solution (e.g., 10-20 °C/hour) A->B Creates Saturated Solution C Step 3: Maturation (Aging) Hold at final low temperature (e.g., 0-5 °C) for 2-12 hours B->C Induces Supersaturation & Growth D Step 4: Isolation Filter crystals from mother liquor C->D Maximizes Yield E Step 5: Washing & Drying Wash with cold solvent, dry under vacuum D->E Purification Complete

Figure 1: Workflow for Controlled Cooling Crystallization.

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In a jacketed glass reactor, charge the crude 5-Fluoro-4-methoxy-1-benzothiophene and the chosen solvent (e.g., isopropanol, 5-10 mL per gram of crude material).

  • Heat the mixture with stirring (e.g., 200-300 RPM) until all solids dissolve completely (e.g., ~60-70 °C). If needed, add a minimal amount of additional solvent to achieve full dissolution.

  • Controlled Cooling: Set the reactor circulator to a slow cooling ramp (e.g., a decrease of 15 °C per hour) to bring the solution temperature down to 5 °C.

  • Maturation: Hold the resulting slurry at 5 °C with gentle stirring for at least 4 hours. This "aging" step allows for the crystallization to complete, maximizing the yield.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small volume of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method B: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble across a wide range of temperatures in a given solvent, or when it is thermally sensitive.[13] It works by adding a miscible "anti-solvent" in which the compound is insoluble, causing the solubility of the solute in the mixed-solvent system to drop and induce crystallization.[14][15]

Causality and Insights: The rate of anti-solvent addition directly controls the rate of supersaturation.[13] A slow, controlled addition, particularly at the point of initial nucleation, is crucial for growing large crystals. Adding the anti-solvent too quickly can cause localized high supersaturation, leading to "oiling out," where the solute separates as a liquid phase instead of a solid, often trapping impurities.[16] Seeding the solution with a few pure crystals just before the solution becomes saturated can help control nucleation and lead to a more uniform crystal size distribution.

Antisolvent_Crystallization_Workflow A Step 1: Dissolution Dissolve crude compound in a good solvent (e.g., Ethyl Acetate) B Step 2: Controlled Addition Slowly add anti-solvent (e.g., Heptane) with vigorous stirring A->B Creates Supersaturation C Step 3: Maturation (Aging) Stir slurry for 1-4 hours after addition is complete B->C Promotes Crystal Growth D Step 4: Isolation Filter crystals from mother liquor C->D Maximizes Yield E Step 5: Washing & Drying Wash with solvent/anti-solvent mixture, dry under vacuum D->E Purification Complete

Figure 2: Workflow for Anti-Solvent Crystallization.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude 5-Fluoro-4-methoxy-1-benzothiophene in a minimal amount of a good solvent (e.g., ethyl acetate).

  • Setup: Transfer the solution to a vessel equipped with an overhead stirrer and an addition funnel or syringe pump containing the anti-solvent (e.g., heptane).

  • Controlled Addition: Begin vigorous stirring and add the anti-solvent at a slow, constant rate. Observe the solution for the first sign of turbidity (cloudiness), which indicates the onset of nucleation.

  • Seeding (Optional): Just before turbidity is observed, add a small quantity of pure seed crystals to the solution to promote controlled growth.

  • Maturation: Once the anti-solvent addition is complete (a typical final ratio might be 1:3 to 1:5 solvent:anti-solvent), allow the slurry to stir for 1-2 hours at room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the final solvent/anti-solvent mixture.

  • Drying: Dry the product in a vacuum oven at 40-50 °C.

Method C: Evaporative Crystallization

This method is useful for compounds that are not temperature-sensitive and for which a suitable anti-solvent is not available.[5] It involves slowly evaporating the solvent from a solution, thereby increasing the solute concentration until it becomes supersaturated and crystallizes.

Causality and Insights: This technique is often performed in an open or partially covered vessel to allow for slow solvent evaporation. The rate of evaporation dictates the rate of supersaturation. A very slow rate is desirable for growing large, high-quality single crystals suitable for X-ray diffraction, while a slightly faster rate is practical for bulk purification. Covering the vessel with perforated film (e.g., Parafilm) is a simple way to control the evaporation rate.

Evaporative_Crystallization_Workflow A Step 1: Dissolution Dissolve compound in a volatile solvent (e.g., Diethyl Ether) B Step 2: Slow Evaporation Leave solution in a partially covered vial in a fume hood A->B Creates Unsaturated Solution C Step 3: Crystal Growth Allow crystals to form over several hours to days B->C Slowly Increases Concentration D Step 4: Isolation Decant mother liquor and collect crystals C->D Yields High-Quality Crystals E Step 5: Drying Air-dry or dry briefly under vacuum D->E Purification Complete

Figure 3: Workflow for Slow Evaporative Crystallization.

Protocol 4: Slow Evaporation for High-Quality Crystals

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., diethyl ether or a mixture of dichloromethane/hexane) to form a clear, slightly subsaturated solution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[17]

  • Evaporation: Cover the vial with Parafilm and puncture it with a needle a few times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., at the back of a fume hood) and leave it undisturbed for 1-3 days.

  • Isolation: Once suitable crystals have formed, carefully decant or pipette off the remaining mother liquor.

  • Drying: Allow the remaining solvent to evaporate from the crystals. Avoid high vacuum, which can shatter delicate crystals.

Part 3: Post-Crystallization and Purity Analysis

Table 2: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute (subsaturated); Cooling not low enough; Compound is too soluble.Concentrate the solution by evaporating some solvent; Cool to a lower temperature or place in a freezer; Add an anti-solvent.
"Oiling Out" [16]Solution is too concentrated; Cooling rate is too fast; Anti-solvent added too quickly.Add more solvent to redissolve the oil and try again; Decrease the cooling rate significantly; Add the anti-solvent much more slowly with vigorous stirring.
Formation of Fine Powder/Needles Supersaturation generated too quickly; Insufficient aging time.Slow down the cooling or anti-solvent addition rate; Introduce seed crystals at the saturation point; Increase the maturation/aging time.
Low Yield Compound has significant solubility at the final temperature; Insufficient maturation time.Ensure the final temperature is sufficiently low; Increase the maturation time; Add an anti-solvent to the mother liquor to precipitate more product (may be of lower purity).

Purity Verification: The purity of the final crystallized product must be verified. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Differential Scanning Calorimetry (DSC): To assess thermal properties and detect polymorphic forms.[3]

References

  • Mirai Intex. (2024). Crystallization process: how does crystallization work. Mirai Intex.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris.
  • Wikipedia. (2024). Crystallization. Wikipedia.
  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.
  • Yanming. (n.d.). Cooling Crystallization. Yanming - Chemical Processing.
  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. ANDRITZ.
  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo.
  • NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. NSF PAR.
  • Sustainability. (n.d.). Anti-Solvent Crystallization. Sustainability.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • Cromwell, O. (n.d.). Crystallization of Organic Compounds.
  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department.
  • National University of Ireland, Maynooth. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

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Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Fluoro-4-methoxy-1-benzothiophene synthesis

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-4-methoxy-1-benzothiophene. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-4-methoxy-1-benzothiophene. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and improve product purity.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for constructing the 5-Fluoro-4-methoxy-1-benzothiophene core?

A1: A robust and common method for synthesizing substituted benzothiophenes is the electrophilic cyclization of an ortho-alkynyl thioanisole precursor. This strategy offers good control over regioselectivity. The general approach involves preparing a substituted 2-alkynylthioanisole and then inducing cyclization to form the thiophene ring fused to the benzene core. Alternative methods include transition metal-catalyzed reactions, but electrophilic cyclization is often preferred for its operational simplicity and metal-free conditions.[1][2]

Q2: How do the electronic properties of the fluoro and methoxy substituents influence the reaction?

A2: The substituents on the benzene ring play a critical role. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the fluorine atom (-F) is an electron-withdrawing group via induction but can also donate electron density through resonance. These competing effects can influence the reactivity of the aromatic ring and the stability of reaction intermediates. Careful optimization of reaction conditions is necessary to account for these electronic factors.

Q3: What are the critical reaction parameters to monitor for maximizing yield and purity?

A3: Several parameters are crucial for success:

  • Reagent Purity: Ensure all starting materials and solvents are of high purity and, where necessary, anhydrous. Impurities can lead to significant side reactions.[3]

  • Temperature Control: Reaction temperature is critical. Sub-optimal temperatures can lead to incomplete reactions or the formation of degradation products.[4][5] Running small-scale trials at different temperatures is highly recommended.

  • Reaction Time: The reaction must be allowed to proceed to completion. Monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[3]

  • Atmosphere: If using air-sensitive reagents or catalysts (e.g., in palladium-catalyzed alternative routes), maintaining an inert atmosphere (Nitrogen or Argon) is vital to prevent oxidation and catalyst deactivation.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction yield for 5-Fluoro-4-methoxy-1-benzothiophene is consistently below 20%, or I am recovering only starting material. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but solvable issue. A systematic approach is the most effective way to diagnose the problem.[3]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The energy provided to the system may be insufficient to overcome the activation energy, or excessive energy may be causing decomposition.[3]

    • Solution: Systematically vary the reaction temperature in 10 °C increments. If using an acid catalyst for cyclization, screen different acids (e.g., methanesulfonic acid, trifluoroacetic acid) and their concentrations.[6]

  • Ineffective Cyclization Promoter: If employing an electrophilic cyclization strategy, the chosen electrophile (e.g., I₂, Br₂) may not be reactive enough under your current conditions.

    • Solution: Consider more potent electrophilic iodine sources or switch to a strong acid-catalyzed cyclization. For challenging substrates, some protocols utilize a combination of a Lewis acid and an electrophile.

  • Poor Quality of Starting Materials or Reagents: Impurities in the starting ortho-alkynyl thioanisole or the cyclizing agent can inhibit the reaction. Moisture in the solvent can quench catalysts or reactive intermediates.

    • Solution: Verify the purity of your starting materials using NMR or LC-MS. Purify them if necessary via column chromatography or recrystallization. Always use dry solvents, especially for moisture-sensitive reactions.[3]

  • Product Instability: The target molecule, 5-Fluoro-4-methoxy-1-benzothiophene, might be degrading under the reaction or workup conditions.

    • Solution: Monitor the reaction by TLC or LC-MS every 30-60 minutes. If you observe the product forming and then disappearing, it indicates degradation. In this case, try reducing the reaction temperature, shortening the reaction time, or using milder workup conditions (e.g., using a weaker base for neutralization).[4]

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process.

G start Low Yield Observed check_purity Assess Reagent & Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK impure Purify Reagents/ Use Dry Solvents check_purity->impure Impure check_workup Review Workup & Purification Procedure check_conditions->check_workup Conditions OK incorrect_cond Adjust Temp/Time/ Concentration check_conditions->incorrect_cond Incorrect losses_detected Modify Extraction/ Purification Method check_workup->losses_detected Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK

Caption: A decision tree for troubleshooting low yields.

Problem 2: Formation of Significant Impurities or Side Products

Question: My crude product shows multiple spots on TLC, and the NMR is complex. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products often points to issues with reaction selectivity, temperature control, or demethylation.

Potential Causes & Solutions:

  • Demethylation of the Methoxy Group: Strong acid catalysts or high temperatures can cleave the methyl group from the 4-methoxy substituent, leading to a phenolic impurity.[6]

    • Solution: Use a milder acid catalyst or a non-acidic cyclization method (e.g., iodine-catalyzed). Reduce the reaction temperature and carefully monitor the reaction time to avoid prolonged exposure to harsh conditions.

  • Formation of Isomers: Depending on the synthetic route, undesired regioisomers can form. For instance, in electrophilic substitution reactions on the benzothiophene core, substitution can occur at either the C2 or C3 position.[6]

    • Solution: The choice of synthetic strategy is key to controlling regioselectivity. An intramolecular cyclization approach, as proposed, generally provides excellent control and avoids this issue. If performing substitution on a pre-formed benzothiophene ring, carefully select reagents and conditions known to favor the desired isomer.[6]

  • Oxidation of the Sulfur Atom: The sulfur atom in the benzothiophene ring can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[7]

    • Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if high temperatures are required. Avoid any reagents with oxidizing potential unless they are a planned part of the synthesis.

Data Summary for Troubleshooting
Problem ObservedPotential CauseRecommended ActionAnalytical Check
Low Yield Suboptimal TemperatureVary temp. in 10°C incrementsLC-MS to track conversion
Impure ReagentsPurify starting materials, use dry solventNMR of starting materials
Side Products DemethylationUse milder acid, lower temperatureMass spec for mass loss of 14 (CH₂)
Sulfur OxidationRun under inert atmosphereMass spec for mass gain of 16 (O) or 32 (O₂)
Incomplete Reaction Insufficient Time/TempIncrease reaction time or temperatureTLC/LC-MS monitoring
Inefficient MixingIncrease stirring rateVisual inspection

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Iodocyclization

This protocol describes a plausible route for the synthesis of 5-Fluoro-4-methoxy-1-benzothiophene from a suitable precursor.

Step 1: Synthesis of (2-ethynyl-3-fluoro-4-methoxyphenyl)(methyl)sulfane (Precursor)

  • This step would typically involve a Sonogashira coupling reaction between a suitable di-substituted benzene (e.g., 2-bromo-6-fluoro-1-methoxy-3-(methylthio)benzene) and a protected acetylene, followed by deprotection. The synthesis of this specific precursor is highly dependent on available starting materials.

Step 2: Iodocyclization to form 5-Fluoro-4-methoxy-1-benzothiophene

  • Dissolve the (2-ethynyl-3-fluoro-4-methoxyphenyl)(methyl)sulfane precursor (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask.

  • Add Iodine (I₂) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-iodo-5-fluoro-4-methoxy-1-benzothiophene intermediate.

  • The final de-iodinated product can often be obtained via subsequent reduction if required, or the cyclization can sometimes be performed with other reagents to yield the final product directly.

Protocol 2: Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material for comparison.

  • Place the plate in the chamber and allow the solvent to elute up the plate.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progress.

Diagrams

Plausible Reaction Mechanism: Electrophilic Iodocyclization

G cluster_0 Electrophilic Attack & Cyclization precursor Precursor + I₂ iodonium Intermediate Iodonium Ion precursor->iodonium π-complex cyclized Cyclized Cation iodonium->cyclized 5-endo-dig cyclization product 3-Iodo Product cyclized->product Deprotonation

Caption: Proposed mechanism for electrophilic iodocyclization.

Experimental Workflow

G setup Reaction Setup (Precursor, Solvent, I₂) reaction Stir at RT (2-4h) setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Na₂S₂O₃ Quench) monitor->workup Complete extract Extraction (Ethyl Acetate) workup->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from Google Search.[3]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiophene derivatives. Retrieved from Google Search.[1]

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Retrieved from Google Search.[4]

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from Google Search.[5]

  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center. Retrieved from Google Search.[6]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022, September 13). PMC. Retrieved from [Link]8]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Rsc.org. Retrieved from [Link]]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]2]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]]

  • Synthesis, characterization of novel benzothiophene. (n.d.). Retrieved from [Link]]

  • Zhang, D., et al. (2025, December 27). Efficient Synthesis of Difluoromethylated Benzothiophene Derivatives Under Electrochemical Conditions. ResearchGate. Retrieved from [Link]]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). PMC. Retrieved from [Link]7]

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Optimization

Troubleshooting solubility issues with 5-Fluoro-4-methoxy-1-benzothiophene

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will address the physicochemical root causes of your solubility issues and provide self-validating, field-tested protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: The Physicochemical Root Cause

Why does 5-Fluoro-4-methoxy-1-benzothiophene resist solvation in aqueous media?

The difficulty stems directly from its molecular architecture. The rigid benzothiophene core promotes strong intermolecular π-π stacking in the solid crystal lattice, requiring high activation energy to disrupt. Furthermore, the addition of a highly electronegative but non-polarizable fluorine atom, combined with the lack of classic hydrogen-bond donors (like -OH or -NH groups), renders the molecule extremely lipophilic.

When introduced into an aqueous buffer, the thermodynamic penalty of creating a hydration shell around this hydrophobic surface drives the molecules to self-associate. This leads to rapid nucleation, aggregation, and ultimately, precipitation[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in 100% DMSO, but immediately turns cloudy when I dilute it into my assay buffer. How do I prevent this "DMSO shock"? A1: This cloudiness is classic "DMSO shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic benzothiophene is suddenly left un-solvated, causing immediate precipitation. Solution: Avoid direct, large-fold dilutions. Instead, use a step-wise dilution strategy. Pre-mixing the DMSO stock with a small volume of an intermediate solvent, or adding 0.01%–0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA) to your assay buffer, provides hydrophobic pockets that stabilize the compound as the DMSO diffuses away.

Q2: I am seeing inconsistent IC50 values in my enzymatic assays. Could solubility be the culprit? A2: Yes. If 5-Fluoro-4-methoxy-1-benzothiophene exceeds its kinetic solubility limit, it forms sub-visible micro-aggregates. These aggregates can sequester the target enzyme, scatter light (interfering with fluorescence/absorbance readouts), or cause artificially flat dose-response curves. Solution: You must determine the exact kinetic solubility limit of the compound in your specific assay buffer using a Shake-Flask method[2]. Never test the compound at concentrations above this experimentally determined limit.

Q3: I need to dose this compound in mice, but it is completely insoluble in saline. What is the best formulation strategy? A3: For in vivo dosing of rigid, planar aromatics, cyclodextrin complexation is the gold standard. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective[3]. The hydrophobic benzothiophene core slips into the non-polar cavity of the cyclodextrin ring, while the hydroxylated exterior of the cyclodextrin ensures high aqueous solubility. This creates a clear, bioavailable, and injectable solution without the toxicity associated with high doses of organic co-solvents.

Part 3: Standardized Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Purpose: To determine the maximum concentration at which the compound remains dissolved in an aqueous buffer before precipitating. This protocol is a self-validating system; by filtering the solution, we ensure only truly dissolved molecules are quantified[2].

  • Stock Preparation: Prepare a 10 mM stock of 5-Fluoro-4-methoxy-1-benzothiophene in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock. Transfer 2 µL of each dilution into 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to maintain a constant 2% DMSO background.

  • Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium between the dissolved and precipitated states.

  • Filtration (The Validation Step): Transfer the suspensions to a 0.45 µm solubility filter plate. Apply vacuum to pull the liquid through. The filter captures all micro-precipitates; the filtrate contains only the solubilized fraction.

  • Quantification: Analyze the filtrate via LC-MS/MS or UV-Vis spectroscopy. Compare the peak areas against a standard calibration curve prepared in 100% acetonitrile to calculate the exact aqueous solubility limit.

Protocol B: Preparation of an HP-β-CD Formulation for In Vivo Dosing

Purpose: To create a stable, highly concentrated aqueous solution for animal studies via inclusion complexation[3].

  • Excipient Preparation: Dissolve HP-β-CD in sterile saline to create a 20% (w/v) solution.

  • Drug Addition: Add the solid 5-Fluoro-4-methoxy-1-benzothiophene directly to the cyclodextrin solution at a target concentration of 2-5 mg/mL. (Crucial: Do not use DMSO here, as it will compete with the drug for the cyclodextrin cavity).

  • Complexation: Stir the suspension vigorously using a magnetic stir bar at room temperature for 48 hours. The extended time provides the necessary activation energy for the solid crystal lattice to break and enter the cyclodextrin cavities.

  • Clarification (The Validation Step): Pass the mixture through a 0.22 µm PES (Polyethersulfone) syringe filter. If the formulation is successful, the liquid will pass through easily and remain crystal clear. Any uncomplexed drug will be trapped on the filter.

  • Verification: Dilute a small aliquot of the filtrate in methanol (to disrupt the complex) and measure the concentration via HPLC to confirm the final dosable concentration.

Part 4: Quantitative Data Table

The following table summarizes the expected solubility behavior of 5-Fluoro-4-methoxy-1-benzothiophene across different solvent systems to guide your experimental design.

Solvent SystemExpected Solubility RangePrimary Application
100% Aqueous Buffer (PBS, pH 7.4)< 1 µM (Insoluble)None (Compound will precipitate)
100% Anhydrous DMSO > 50 mMMaster Stock Preparation
PBS + 0.1% Tween-20 (2% DMSO)10 - 50 µMIn Vitro Enzymatic/Cellular Assays
20% (w/v) HP-β-CD in Saline1 - 5 mMIn Vivo Animal Dosing (IV/IP/PO)

Part 5: Troubleshooting Workflow Visualization

G Start Solid 5-Fluoro-4-methoxy- 1-benzothiophene Step1 Dissolve in 100% DMSO (10-50 mM Stock) Start->Step1 Decision Target Application? Step1->Decision InVitro In Vitro Assay (Aqueous Buffer) Decision->InVitro Enzymatic/Cellular InVivo In Vivo Dosing (Animal Model) Decision->InVivo Pharmacokinetics Sol1 Add 0.01-0.1% Tween-20 or 0.1% BSA to Buffer InVitro->Sol1 Sol2 Formulate with 10-20% HP-β-CD in Saline InVivo->Sol2 End1 Stable Assay Solution (<2% DMSO Final) Sol1->End1 End2 Bioavailable Formulation (Clear Solution) Sol2->End2

Decision tree for solubilizing 5-Fluoro-4-methoxy-1-benzothiophene based on target application.

References

  • Lesyk, D., & Kheilik, Y. (2024). "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. Available at:[Link]

  • Qu, G., et al. (2025). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI. Available at:[Link]

Sources

Troubleshooting

Preventing side reactions during fluorination of benzothiophenes

Welcome to the Application Scientist Knowledge Base. This portal provides troubleshooting frameworks, validated protocols, and mechanistic insights for researchers experiencing side reactions—such as sulfur oxidation, po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides troubleshooting frameworks, validated protocols, and mechanistic insights for researchers experiencing side reactions—such as sulfur oxidation, poor regioselectivity, and over-fluorination—during the electrophilic fluorination of benzothiophene derivatives.

Mechanistic Causality of Side Reactions

Benzothiophenes present a unique chemoselectivity challenge in late-stage functionalization. The molecule contains two competing nucleophilic centers: the electron-rich C2/C3 π -system and the lone electron pairs on the heteroaromatic sulfur atom.

When exposed to strong electrophilic fluorinating agents ( F+ sources) like Selectfluor, the primary failure mode is Single-Electron Transfer (SET) oxidation of the sulfur atom. Because Selectfluor is highly oxidizing, it often reacts with the sulfur atom faster than it transfers fluorine to the carbon ring, leading to the formation of sulfoxides and sulfones [1]. Furthermore, the HOMO orbital coefficients at the C2 and C3 positions are energetically similar. Direct electrophilic attack without a directing group or catalyst often yields intractable regioisomeric mixtures [2].

Troubleshooting Guide & FAQs

Q1: My Selectfluor reaction yields a black, complex mixture with heavy sulfoxide formation. How do I prevent this? A1: Under homogeneous conditions (e.g., in pure acetonitrile), Selectfluor rapidly oxidizes the benzothiophene sulfur atom. The Fix: Switch to a biphasic Phase-Transfer Catalysis (PTC) system. By keeping the cationic Selectfluor largely insoluble in the nonpolar organic phase and using an anionic phase-transfer catalyst (such as a chiral phosphate) to shuttle the active F+ species, you suppress the background SET S-oxidation and kinetically favor the desired C-F bond formation [1]. Alternatively, switch to a milder, less oxidizing reagent like N-fluorobenzenesulfonimide (NFSI) [3].

Q2: How do I achieve strict C2-regioselectivity without C3 contamination? A2: Direct electrophilic fluorination often yields C2/C3 mixtures. To force absolute regiocontrol, utilize a metallation-fluorination sequence . Deprotonate the C2 position using n-butyllithium at low temperatures to form a thermodynamically stable 2-lithiobenzothiophene, then trap it with NFSI [2]. Because fluorine does not interfere with halogen-metal exchange, this method guarantees site-specific incorporation.

Q3: I am observing di-fluorinated and tri-fluorinated byproducts. How do I stop over-fluorination? A3: Over-fluorination occurs because the initial monofluorinated product retains nucleophilicity, or due to a localized excess of the fluorinating agent. The Fix: Ensure the fluorinating agent is added dropwise at -78 °C to prevent thermal spikes. Maintain strict 1.05 equivalent stoichiometry and quench the reaction immediately upon consumption of the starting material.

Reagent Selection & Side Reaction Matrix

To optimize your reaction conditions, compare the quantitative profiles of common fluorinating agents below.

Fluorinating AgentSET Oxidation PotentialRegioselectivity (Direct C-H)Typical Yield (Monofluorination)Primary Side Reaction
Selectfluor (Homogeneous) HighPoor (C2/C3 mixture)< 30%S-Oxidation (Sulfoxides)
NFSI ModerateModerate (Favors C2)50 - 70%Over-fluorination at RT
Selectfluor + PTC (Biphasic) Low (Suppressed)Good (Catalyst Directed)80 - 90%Trace ring-opening
Perchloryl fluoride ( FClO3​ ) Very HighPoor20 - 40%Explosive decomposition

Pathway Visualization

G cluster_desired Desired Pathway (C-F Bond) cluster_undesired Undesired Side Reactions A Benzothiophene + F+ Source B Electrophilic Attack at C2/C3 A->B Controlled D Oxidation at Sulfur (SET) A->D Excess Selectfluor C Fluorobenzothiophene (Target) B->C F Over-fluorination / Ring Opening C->F Excess Reagent E Sulfoxide / Sulfone Byproducts D->E G Phase-Transfer Catalyst / NFSI G->B Promotes G->D Inhibits

Mechanistic divergence in benzothiophene fluorination: Desired C-F formation vs. S-oxidation.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Fluorination via Metallation

This protocol utilizes a lithiation-trapping sequence to bypass the regioselectivity and oxidation issues inherent to direct electrophilic fluorination.

Step 1: Metallation

  • Dissolve benzothiophene (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench with D2​O . Extract with ether and analyze via 1H NMR. The disappearance of the C2-proton signal (>95% deuterium incorporation) confirms complete and regioselective lithiation. Do not proceed until lithiation is confirmed.

Step 2: Fluorination 4. Dissolve NFSI (1.1 equiv, 11 mmol) in anhydrous THF (15 mL) and add dropwise to the lithiated mixture at -78 °C. 5. Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature over 1 hour.

Step 3: Workup 6. Quench the reaction with saturated aqueous NH4​Cl (20 mL). 7. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (hexane/ethyl acetate).

Protocol B: Biphasic PTC-Mediated Fluorination

This protocol is designed to suppress sulfur oxidation when using Selectfluor by isolating the highly oxidizing cationic reagent from the bulk substrate.

Step 1: Biphasic Setup

  • Dissolve benzothiophene (1.0 equiv, 5 mmol) and an anionic phase-transfer catalyst (e.g., chiral phosphoric acid derivative, 5 mol%) in a nonpolar solvent like toluene (20 mL).

  • Prepare a separate suspension of Selectfluor (1.2 equiv, 6 mmol) and Na2​CO3​ (1.2 equiv) in water (20 mL).

Step 2: Reaction Execution 3. Combine the two phases and stir vigorously (1000+ rpm) at room temperature for 24-48 hours.

  • Self-Validation Checkpoint: Monitor the organic layer via TLC (100% Hexanes). The complete absence of highly polar, baseline-retained spots (which correspond to sulfoxides/sulfones) validates that the PTC system is successfully suppressing SET oxidation.

Step 3: Workup 4. Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL). 5. Wash the combined organic layers with water, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

References

  • Source: nih.gov (PMC)
  • Source: thieme-connect.
  • Source: acs.org (Chemical Reviews)
Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy Benzothiophene Derivatives

Welcome to the Technical Support Center for benzothiophene derivative synthesis. A recurring challenge in the development of 4-methoxybenzo[b]thiophene compounds—often utilized as potent tubulin polymerization inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiophene derivative synthesis. A recurring challenge in the development of 4-methoxybenzo[b]thiophene compounds—often utilized as potent tubulin polymerization inhibitors and serotonin receptor ligands—is the severe peri-steric hindrance between the C-4 methoxy group and the adjacent C-3 position[1]. This spatial clash routinely derails late-stage functionalization, leading to catalyst poisoning, unreacted starting materials, or complex degradation.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to bypass these bottlenecks.

Troubleshooting Guide: C-3 Functionalization Failures

Q: Why does my palladium-catalyzed cross-coupling fail at the C-3 position of 4-methoxybenzothiophene? A: The failure is driven by a classic peri-interaction. The spatial proximity of the C-4 methoxy oxygen to the C-3 carbon creates a severe steric clash. This physical barrier blocks the trajectory required for bulky transition-metal complexes (e.g., Pd(PPh3​)4​ ) to achieve the necessary oxidative addition or transmetalation transition states. The distortion energy required to accommodate the catalyst between the C-3 halogen and the C-4 methoxy group is thermodynamically prohibitive.

Q: How can I alter the electronic and steric profile of the core to force a coupling? A: You must abandon direct planar coupling and utilize S-Oxide Activation . By oxidizing the thiophene sulfur to an S-oxide, you alter the hybridization and puckering of the fused ring system[2]. This subtly relieves planar steric tension and withdraws electron density, enabling metal-free C-H functionalization via a phenoxonium cation intermediate rather than relying on bulky transition metals[2].

Q: If late-stage functionalization is impossible for my specific bulky substituent, what is the alternative? A: You must pivot to a De Novo Ring Synthesis . Instead of functionalizing an intact 4-methoxybenzothiophene, you build the thiophene ring via the cyclization of a pre-substituted benzene derivative (e.g., starting from a 2,5-dimethoxy-6-nitrobenzaldehyde derivative)[3]. This installs the C-3 and C-4 groups before the rigid fused-ring geometry is locked in.

G Start 4-Methoxybenzo[b]thiophene Core Direct Direct C-3 Metalation/Coupling (e.g., Pd-Catalyzed) Start->Direct Alt1 Strategy A: S-Oxide Activation (Alters Ring Puckering) Start->Alt1 Alt2 Strategy B: De Novo Synthesis (Pre-functionalized Precursors) Start->Alt2 Clash Peri-Steric Clash Reaction Fails Direct->Clash Alt1_Step Metal-Free Coupling (TFAA mediated) Alt1->Alt1_Step Success Successfully Functionalized C-3/C-4 Derivative Alt1_Step->Success Alt2_Step Base-Mediated Cyclization (e.g., Methyl Thioglycolate) Alt2->Alt2_Step Alt2_Step->Success

Workflow for bypassing C-3 steric hindrance in 4-methoxybenzothiophene derivatives.

Step-by-Step Experimental Methodologies

Protocol A: De Novo Synthesis of 3-Substituted 4-Methoxybenzo[b]thiophenes

Causality: Building the ring with the C-3 and C-4 substituents already in place completely bypasses the peri-steric clash. We utilize methyl thioglycolate because the nitro group on the precursor acts as an excellent leaving group during the initial nucleophilic aromatic substitution ( SN​Ar ), driving the reaction forward[3].

  • Condensation & SN​Ar : Dissolve 2,5-dimethoxy-6-nitrobenzaldehyde (1.0 equiv) and methyl thioglycolate (1.2 equiv) in anhydrous DMF. Add K2​CO3​ (2.5 equiv) and stir at 60 °C.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the bright yellow nitrobenzaldehyde spot and the emergence of a new, highly UV-active intermediate validates the SN​Ar progress.

  • Base-Mediated Cyclization: Elevate the temperature to 90 °C for 4 hours to induce ring closure.

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a homogeneous dark solution. Post-workup 1H NMR of the crude must show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the distinct thiophene H-2 proton.

  • Reduction: Cool to 0 °C and carefully add LiAlH4​ (1.5 equiv) in THF to reduce the resulting ester to the C-3 alcohol[3]. Quench with Fieser's method ( H2​O , 15% NaOH, H2​O ).

Protocol B: Metal-Free Arylation via Benzothiophene S-Oxide

Causality: Oxidation to the S-oxide alters the planar geometry of the thiophene ring, reducing the steric profile. It also allows for a formal stepwise mechanism involving heterolytic cleavage to form a phenoxonium cation, enabling coupling without metal coordination[2].

  • Oxidation: To a solution of the substituted 4-methoxybenzothiophene (1.0 equiv) in dichloromethane, add m-CPBA (1.1 equiv) dropwise at 0 °C[4].

    • Causality: Strict temperature control at 0 °C prevents over-oxidation to the sulfone.

    • Self-Validation: The S-oxide is significantly more polar than the starting sulfide. A successful oxidation is validated by a drastically lower Rf​ value on TLC.

  • Coupling: React the isolated S-oxide (1.0 equiv) with the desired phenol (3.0 equiv) in the presence of Trifluoroacetic anhydride (TFAA, 1.5 equiv) in CH2​Cl2​ at room temperature[2].

  • Reduction: Reduce the coupled S-oxide back to the sulfide using standard conditions (e.g., Zn/AcOH or NaHSO3​ ).

Quantitative Data: Impact of Steric Hindrance on Biological Activity

When designing tubulin polymerization inhibitors, the steric bulk at the C-3 position directly dictates the compound's ability to bind the colchicine site. The table below demonstrates how varying the C-3 substituent in the presence of a 4-methoxy group impacts biological efficacy[1].

CompoundC-3 SubstituentC-4 SubstituentTubulin Polymerization IC50​ (µM)Antiproliferative IC50​ (nM)Structural / Steric Implication
3a Amino ( −NH2​ )Methoxy ( −OCH3​ )> 10.0> 10,000Severe steric clash forces an out-of-plane conformation, completely ablating target binding[1].
4b Hydrogen ( −H )Methoxy ( −OCH3​ )N/A75 – 99Lack of C-3 bulk allows baseline binding, but lacks optimal hydrophobic contacts[1].
4g Methyl ( −CH3​ )Methoxy ( −OCH3​ )0.6716 – 23Optimal balance: The methyl group provides necessary hydrophobic contact without inducing a severe peri-clash[1].

Frequently Asked Questions (FAQs)

Q: How can I definitively verify if my cyclization yielded the 4-methoxy or 7-methoxy isomer? A: Rely on 1H NMR splitting patterns. In 4-methoxybenzo[b]thiophene, the methoxy group is at position 4, which directly influences the chemical shifts of H-5 and the protons on the thiophene ring (H-2, H-3). In the 7-methoxy isomer, the methoxy group will primarily affect the H-6 proton[4]. The distinct splitting patterns of these aromatic protons will definitively distinguish the isomers[4].

Q: Can I use smaller protecting groups on the C-4 oxygen to reduce hindrance during synthesis? A: Yes. If the methoxy group is not strictly required for the final Structure-Activity Relationship (SAR), you can synthesize the 4-hydroxy analogue and protect it with a sterically minimal group (like a MOM ether) during the C-3 functionalization step, later converting it to the methoxy group. However, if the methoxy group is essential for biological activity, de novo synthesis (Protocol A) is the most reliable route.

Q: Does the 4-methoxy group affect the electronic properties of the thiophene ring? A: Yes. 4-Methoxybenzo[b]thiophene has an olefinic nature and reacts readily with electron-donating groups[5]. The electron-rich nature of the fused ring system makes it highly susceptible to electrophilic attack, provided the steric trajectory is clear[4].

Sources

Troubleshooting

resolving phase separation issues with 5-Fluoro-4-methoxy-1-benzothiophene

Technical Support Center: 5-Fluoro-4-methoxy-1-benzothiophene A Guide to Resolving Phase Separation Issues in Experimental Applications Welcome to the technical support guide for 5-Fluoro-4-methoxy-1-benzothiophene. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-4-methoxy-1-benzothiophene

A Guide to Resolving Phase Separation Issues in Experimental Applications

Welcome to the technical support guide for 5-Fluoro-4-methoxy-1-benzothiophene. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound. Benzothiophene derivatives are a significant class of compounds in medicinal chemistry, valued for their wide range of pharmacological activities.[1] However, the unique physicochemical properties imparted by the fluoro and methoxy substituents can sometimes lead to challenges during synthesis, purification, and formulation, most notably phase separation and "oiling out."

This guide provides in-depth, practical solutions to these common issues, grounded in the principles of physical organic chemistry. Our goal is to empower you with the knowledge to troubleshoot and optimize your experimental workflows effectively.

Understanding the Molecule: Key Physicochemical Drivers of Phase Separation

The behavior of 5-Fluoro-4-methoxy-1-benzothiophene in solution is governed by the interplay of its three core components: the aromatic benzothiophene core, the electron-withdrawing fluorine atom, and the electron-donating methoxy group.

  • Benzothiophene Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic, favoring dissolution in aromatic or nonpolar solvents.

  • Fluorine Substituent: The high electronegativity of fluorine significantly alters the electronic properties of the benzene ring. While it increases lipophilicity, it also creates the potential for specific, weak intermolecular interactions, such as C-H···F contacts, which can influence crystal packing.[2] The presence of fluorine can sometimes decrease solubility in certain aromatic solvents compared to its non-fluorinated counterparts.[3]

  • Methoxy Group: The methoxy group is a hydrogen bond acceptor and adds a degree of polarity to the molecule. Its presence can influence solubility in more polar solvents and plays a role in the crystal lattice stabilization through intermolecular interactions.[4]

This combination of polar and nonpolar characteristics within a single rigid structure means that 5-Fluoro-4-methoxy-1-benzothiophene can be challenging to crystallize, often requiring carefully selected solvent systems to prevent it from separating from the solution as a liquid (oiling out) rather than a solid.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" during crystallization instead of forming solid crystals. What is happening and why?

A1: "Oiling out" is a common phenomenon in crystallization where a compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[5] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a significantly impurity-depressed melting point).[6][7]

The complex polarity of 5-Fluoro-4-methoxy-1-benzothiophene is a primary contributor. If the cooling rate is too fast or the solvent is not ideal, the molecules cannot orient themselves into an ordered crystal lattice. Instead, they aggregate as a disordered, supercooled liquid (the "oil"), which often traps impurities effectively, defeating the purpose of crystallization.[5][6]

Q2: I'm observing two distinct liquid layers during my reaction workup or extraction. Is this related to the properties of my benzothiophene derivative?

A2: Yes, this is a form of liquid-liquid phase separation. It can occur if you are using a solvent system where the compound has limited solubility, especially if there are significant changes in temperature or concentration. For instance, if your reaction is run in a solvent like THF or DMF and you attempt to precipitate the product by adding water (an anti-solvent), the high concentration of the benzothiophene derivative can cause it to separate as an oil before it has a chance to solidify, creating a third, product-rich liquid phase between the aqueous and organic layers. The use of highly polar fluorinated alcohols like HFIP can also sometimes lead to phase separation with less polar compounds.[8]

Q3: How do I select an appropriate solvent system to prevent phase separation?

A3: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. For a molecule with mixed polarity like 5-Fluoro-4-methoxy-1-benzothiophene, a single solvent may not be optimal. A mixed-solvent system (solvent/anti-solvent) is often the best approach.

  • Good Solvents (for dissolving): Start with solvents that can dissolve the aromatic and somewhat polar nature of the molecule. Good candidates include Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

  • Anti-Solvents (for precipitation): Use a nonpolar solvent in which the compound is poorly soluble to induce crystallization. Alkanes like Hexane or Heptane are excellent choices.

The key is to dissolve the compound in a minimum amount of the "good" solvent while hot, and then slowly add the "anti-solvent" until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small addition of the "good" solvent to redissolve the precipitate, followed by slow cooling, will often yield high-quality crystals.[7]

Q4: Can adjusting the cooling rate or concentration help resolve oiling out?

A4: Absolutely. These are critical parameters.

  • Cooling Rate: Rapid cooling is a primary cause of oiling out.[9] A slow, controlled cooling rate allows molecules sufficient time to align into a stable crystal lattice. Insulating the flask or allowing it to cool on a benchtop away from drafts is preferable to crashing it in an ice bath immediately.

  • Concentration: If the solution is too concentrated, the saturation point will be reached at a higher temperature, increasing the risk of oiling out.[9] If you observe oiling, try reheating the solution, adding 10-20% more solvent to dilute it, and then cooling slowly again.[6]

Troubleshooting Guide: Phase Separation & Oiling Out

SymptomPossible Cause(s)Recommended Solution(s)
Oily droplets form upon cooling a solution for crystallization. 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. The solvent's boiling point is much higher than the compound's melting point. 4. Significant impurities are present, depressing the melting point.1. Re-heat the mixture, add more of the primary solvent, and re-cool slowly.[6][9] 2. Insulate the flask to ensure slow cooling. Avoid using an ice bath until after initial crystal formation at room temperature. 3. Select a lower-boiling point solvent or solvent system. 4. Attempt to purify the compound by another method (e.g., column chromatography) before crystallization.
No crystals form, even after extended cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. Nucleation is kinetically hindered (supersaturated but no crystal growth).1. Reduce the solvent volume by gentle heating with a stream of nitrogen or by rotary evaporation, then attempt to re-crystallize.[9] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
A third liquid layer appears during aqueous workup. The compound is precipitating as an oil due to high concentration and the addition of an anti-solvent (water).1. Dilute the organic layer with more of the primary extraction solvent (e.g., DCM, Ethyl Acetate) before adding the aqueous layer. 2. Perform the extraction at a slightly elevated temperature (if solvent volatility allows) to increase solubility. 3. Vigorously stir the mixture to encourage solidification of the oiled-out product.

Experimental Protocols

Protocol 1: Optimized Crystallization via Solvent/Anti-Solvent Method

This protocol is designed to mitigate phase separation by using a carefully controlled mixed-solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 5-Fluoro-4-methoxy-1-benzothiophene in a minimal volume of hot Toluene (or Dichloromethane). Ensure the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Saturation: While the solution is still hot, add Hexane (or Heptane) dropwise with swirling. Continue adding until you observe a persistent slight cloudiness.

  • Re-homogenize: Add a few drops of hot Toluene until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Cover the flask with a watch glass and place it on a cork ring or several layers of paper towels to insulate it from the benchtop. Allow it to cool slowly to room temperature. Do not disturb the flask.

  • Maturation: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold Hexane, and dry thoroughly.

Protocol 2: Resolving an "Oiled Out" System

This protocol should be followed if you have already observed the formation of an oil.

  • Re-dissolution: Place the flask containing the oil and solvent back on the heat source.

  • Dilution: Add more of the primary solvent (e.g., Toluene) in 1-2 mL increments until the oil completely redissolves into a homogeneous solution.

  • Slower Cooling: Remove the flask from the heat and implement a very slow cooling process. Placing the hot flask inside a larger beaker containing warm water (a simple water bath) that is allowed to cool to room temperature can be very effective.

  • Induce Nucleation (if necessary): If no crystals form after the solution has cooled significantly, attempt to induce crystallization by scratching the flask below the liquid surface with a glass rod.

  • Cooling & Isolation: Once crystallization has started, allow it to proceed fully at room temperature before cooling further in an ice bath and isolating the product as described in Protocol 1.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering phase separation issues with 5-Fluoro-4-methoxy-1-benzothiophene.

G start Phase Separation Observed is_oil Is it 'Oiling Out' during crystallization? start->is_oil is_layer Is it a separate liquid layer during workup? is_oil->is_layer No oil_protocol Follow Protocol 2: Resolving an Oiled Out System - Re-heat & Dilute - Slow Cooling is_oil->oil_protocol Yes layer_protocol Troubleshoot Workup: - Dilute organic phase - Increase agitation - Adjust temperature is_layer->layer_protocol Yes end_node Pure, Crystalline Product Obtained is_layer->end_node No (Issue Resolved) re_crystallize Re-attempt crystallization using Protocol 1: Solvent/Anti-Solvent Method oil_protocol->re_crystallize re_crystallize->end_node layer_protocol->end_node

Sources

Optimization

Minimizing byproduct formation in benzothiophene cyclization

Welcome to the Technical Support Center for Benzothiophene Synthesis. The benzothiophene scaffold is a privileged structural motif ubiquitous in drug development, found in critical therapeutics such as raloxifene and zil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiophene Synthesis. The benzothiophene scaffold is a privileged structural motif ubiquitous in drug development, found in critical therapeutics such as raloxifene and zileuton[]. While modern cyclization strategies offer robust pathways to these heterocycles, researchers frequently encounter yield-limiting byproducts, including regioisomers, over-halogenated species, and unreacted intermediates[2].

As an application scientist, understanding the causality behind these side reactions is essential for optimization. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and structural workflows to help you minimize byproduct formation and maximize purity during benzothiophene cyclization.

Section 1: Troubleshooting Electrophilic Cyclization

Electrophilic cyclization of 2-alkynylthioanisoles is a highly efficient, atom-economical route to 3-substituted benzothiophenes[3]. However, the specific choice of electrophile directly dictates your byproduct profile.

Issue 1.1: Over-Halogenation and Oxidative Degradation
  • The Causality: The newly formed benzothiophene core is highly electron-rich. When utilizing halogens ( I2​ , Br2​ ) or N-halosuccinimides (NBS) as electrophiles, any stoichiometric excess remains active in the reaction mixture. The desired product rapidly undergoes subsequent electrophilic aromatic substitution (typically at the C2 or C6 positions), leading to difficult-to-separate di-halogenated byproducts[4]. Furthermore, utilizing protic solvents (like methanol) in the presence of strong oxidants can trigger oxidative esterification of the sulfur atom, yielding sulfoxides[2].

  • The Solution: Strictly limit the electrophile to 1.05 equivalents. Transition from protic solvents to anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to suppress oxidative side reactions.

Issue 1.2: Incomplete Cyclization & Stalled Demethylation
  • The Causality: The cyclization of 2-alkynylthioanisoles proceeds via a highly polar, cationic sulfonium intermediate. For the reaction to complete, the methyl group must be cleaved (demethylation) by a nucleophile[5]. If the counter-nucleophile is too weak, or if the alkyne is deactivated by strong electron-withdrawing groups, the reaction stalls. This leads to high recovery of starting material or trapped, unstable intermediates.

  • The Solution: Utilize dimethyl(thiodimethyl)sulfonium tetrafluoroborate. This stable salt acts as a highly potent electrophilic thiomethyl source. The tetrafluoroborate counterion stabilizes the transition state, driving the cyclization and subsequent demethylation to completion under ambient conditions, regardless of the alkyne's electronic sterics[6].

Pathway A 2-Alkynylthioanisole (Starting Material) B Electrophilic Attack (e.g., I2 or MeSSMe2+) A->B + Electrophile C Sulfonium Intermediate (Cationic) B->C Cyclization D Demethylation (Target Pathway) C->D - MeX F Excess Electrophile (Side Reaction) C->F Poor stoichiometry E 3-Substituted Benzothiophene (Pure Product) D->E High Yield G Over-halogenated Byproduct (Impurity) F->G Electrophilic Aromatic Substitution

Electrophilic cyclization pathway and byproduct divergence.

Protocol 1: Self-Validating Electrophilic Sulfur-Mediated Cyclization

This protocol utilizes internal visual and chromatographic checkpoints to ensure the reaction does not stall at the byproduct phase[6].

  • Initiation: In an oven-dried, argon-purged reaction vial, dissolve 2-alkynylthioanisole (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Electrophile Addition: Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.0 mmol, 2.0 equiv) in one portion at room temperature.

  • Self-Validating Checkpoint (TLC): After 30 minutes, spot the mixture on a silica TLC plate (Hexanes/EtOAc 9:1). You must observe the complete disappearance of the starting material and the transient appearance of a baseline spot (the polar sulfonium intermediate). If starting material remains, electrophile activation has failed; check reagent purity.

  • Demethylation Drive: Stir for an additional 2 hours. The baseline spot will gradually convert into a high-Rf spot (the neutral 3-(methylthio)benzothiophene product). Causality note: If the baseline spot persists, the demethylation is stalled. Elevate the temperature to 40°C for 1 hour to provide the thermodynamic push required for methyl cleavage.

  • Quench and Isolate: Quench with saturated aqueous NaHCO3​ (5 mL) to neutralize any acidic byproducts. Extract with DCM, dry over anhydrous MgSO4​ , and purify via flash column chromatography to yield the pure product.

Section 2: Troubleshooting Transition-Metal Catalyzed Cyclization

Transition-metal catalysis (Pd, Cu, Au) enables complex cross-coupling/cyclization cascades but introduces unique byproduct challenges related to metal coordination and redox cycles[7].

Issue 2.1: Regioisomer Mixtures (2- vs. 3-Substituted)
  • The Causality: In palladium-catalyzed annulations of terminal alkynes, regioselectivity is governed by the migratory insertion of the alkyne into the Pd-S or Pd-C bond. If the alkyne lacks strong electronic polarization, insertion occurs indiscriminately, yielding a difficult-to-separate mixture of 2-substituted and 3-substituted benzothiophenes[8].

  • The Solution: If ligand tuning (e.g., using bulky biaryl phosphines) fails to induce regiocontrol, pivot to a metal-free approach. Reacting o-halovinylbenzenes with potassium sulfide ( K2​S ) strictly dictates the geometric formation of the ring, yielding exclusively 2-substituted benzo[b]thiophenes without transition-metal scrambling[9].

Issue 2.2: Alkyne Homocoupling (Glaser-Type Byproducts)
  • The Causality: In tandem Sonogashira-cyclization reactions, trace oxygen acts as an oxidant, catalyzing the homocoupling of terminal alkynes into diynes before they can cross-couple with the aryl halide[10].

  • The Solution: Rigorously degas all solvents via three freeze-pump-thaw cycles. Implement a syringe pump to add the alkyne over 2 hours, keeping its steady-state concentration low to statistically disfavor dimerization.

Workflow Start Analyze Crude Reaction Mixture (NMR / LC-MS) Decision Identify Major Byproduct Start->Decision Regio Regioisomers (2- vs 3-substituted) Decision->Regio Homo Homocoupling (Alkyne Dimer) Decision->Homo Incomplete Unreacted Starting Material (Stalled Intermediate) Decision->Incomplete FixRegio Tune Ligand Sterics or Switch to Metal-Free Method Regio->FixRegio Migratory insertion issue FixHomo Degas Solvent & Implement Slow Alkyne Addition Homo->FixHomo Oxidative dimerization FixInc Increase Temperature or Change to Stronger Electrophile Incomplete->FixInc Poor demethylation

Troubleshooting workflow for identifying and resolving cyclization byproducts.

Section 3: Quantitative Performance & Byproduct Analysis

The following table summarizes quantitative data from various cyclization protocols, allowing for a direct comparison of expected yields and primary byproduct risks so you can select the optimal method for your substrate[3][7].

Synthesis StrategyReagents / CatalystTypical YieldPrimary Byproduct RiskMitigation Strategy
Electrophilic (Halogen) I2​ or NBS, DCM70–85%Di-halogenated speciesStrict 1.05 equiv stoichiometry
Electrophilic (Sulfur) MeSSMe2+​BF4−​ , DCM85–98%Stalled sulfonium saltElevate temp to 40°C for demethylation
Transition-Metal (Pd) Pd(OAc)2​ , Ligand, Base60–90%Regioisomers (2- vs 3-)Tune ligand sterics or switch to metal-free
Metal-Free Annulation o-halovinylbenzene, K2​S 80–95%Unreacted starting materialEnsure strictly anhydrous conditions

Section 4: Frequently Asked Questions (FAQs)

Q: How do I prevent oxidative esterification when using iodine for cyclization? A: Oxidative esterification occurs when protic solvents (like methanol or ethanol) react with the activated sulfur species[2]. To prevent this, avoid alcoholic solvents entirely; use strictly anhydrous DCM or DCE, and ensure your reaction flask is purged with inert gas.

Q: Why is my palladium-catalyzed cyclization yielding mostly de-alkylated starting material instead of the cyclized product? A: This indicates premature C–S bond cleavage before the cyclization step can occur. Ensure the alkyne is fully activated, or switch to a more robust directing group. If the issue persists, your catalyst loading may be too low, allowing competitive degradation pathways to dominate[8].

Q: Can I separate 2-substituted and 3-substituted benzothiophene regioisomers easily? A: Generally, no. They often have nearly identical retention factors ( Rf​ ) on standard silica gel[8]. It is vastly more efficient to optimize the reaction for regioselectivity upfront (e.g., via the metal-free K2​S method) rather than attempting to separate them via column chromatography later[9].

Section 5: References

  • Kesharwani, T., Alikhani, Z., Albertson, A. G., Walter, C. A., & Masih, P. J. (2022). "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry, 87(9), 6312-6320. Available at:[Link]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). "A highly efficient synthesis of benzothiophenes from easily available o-halovinylbenzenes and potassium sulfide." Organic Letters, 13, 4100-4103. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of Fluorinated Benzothiophenes

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogenated heterocycles. Fluorinated benzothiophenes are highly privileged pharmacophores, critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing halogenated heterocycles. Fluorinated benzothiophenes are highly privileged pharmacophores, critical in the development of selective estrogen receptor modulators (SERMs) and 1[1]. The strategic placement of a fluorine atom modulates lipophilicity and metabolic stability. However, positional isomers (e.g., 4-fluoro vs. 6-fluoro) possess nearly identical physicochemical properties, making them 2[2].

This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing these scaffolds. It provides mechanistic insights into their fragmentation patterns and self-validating protocols to ensure absolute data integrity.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right analytical platform is a function of the analyte's volatility, thermal stability, and functionalization.

Table 1: Performance Comparison of MS Platforms for Fluorinated Benzothiophenes

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Mechanism Hard ionization; forms radical cations ( M+∙ )Soft ionization; forms protonated adducts ( [M+H]+ )
Primary Fragmentation Deep core ring cleavage (loss of CS, C2​H2​ )Functional group cleavage (loss of NH3​ , H2​O )
Isomer Differentiation High (distinct fingerprint region patterns)Moderate (requires specific MRM transitions)
Analyte Suitability Unsubstituted or lightly functionalized coresHighly polar or thermally labile derivatives
Sensitivity High (picogram range)Ultra-high (femtogram range in MRM mode)
Mechanistic Causality of Fragmentation Patterns

To interpret mass spectra accurately, one must understand the causality behind the ion formations. The fragmentation of the benzothiophene core is heavily dictated by the 3[3].

  • Core Ring Cleavage (EI-MS) : Under 70 eV electron ionization, benzothiophenes form a highly energetic radical cation. The dominant fragmentation pathways involve the expulsion of neutral molecules to stabilize the charge. The4[4] are the most diagnostic features of the unoxidized benzothiophene core.

  • The "Fluorine Effect" : Fluorine is highly electronegative but forms an exceptionally strong C-F bond (~115 kcal/mol). Consequently, the direct loss of a fluorine radical ( F∙ , 19 Da) is rarely observed in EI-MS. Instead, the molecule prefers to retain the fluorine atom on the fragment ions. If an adjacent aliphatic proton is available, the loss of neutral hydrogen fluoride (HF, 20 Da) via a cyclic transition state becomes a prominent, thermodynamically driven pathway.

  • Functional Group Dominance (ESI-MS/MS) : In LC-ESI-MS/MS, the protonated molecule [M+H]+ undergoes Collision-Induced Dissociation (CID). Here, the fragmentation is dictated by the weakest bond relative to the site of protonation. For example, in2[2], the primary fragmentation is the loss of the carboxamide group (loss of NH3​ or CONH2​ ), leaving the fluorinated core relatively intact.

Fragmentation M Radical Cation [M]+• m/z = M CS Loss of CS m/z = M - 44 M->CS - CS (44 Da) C2H2 Loss of C2H2 m/z = M - 26 M->C2H2 - C2H2 (26 Da) F Loss of F• m/z = M - 19 (Rare due to strong C-F) M->F - F• (19 Da) HF Loss of HF m/z = M - 20 (If adjacent H exists) M->HF - HF (20 Da)

Caption: EI-MS fragmentation pathways of fluorinated benzothiophene core structures.

Self-Validating Experimental Methodologies

A robust analytical protocol must be self-validating. This means incorporating internal standards (IS), system suitability blanks, and isotopic pattern verification to ensure the observed fragments are 5[5].

Protocol 1: GC-EI-MS Structural Elucidation Workflow

Objective: Differentiate positional isomers of fluorinated benzothiophenes. Causality: GC-MS is chosen here because the hard ionization (70 eV) forces the stable aromatic core to fragment, yielding a unique fingerprint that soft ionization cannot provide.

  • System Suitability & Blank Run : Inject 1 µL of pure extraction solvent (e.g., GC-grade Hexane). Validation: Ensure no peaks appear at the retention time window of interest (S/N < 3).

  • Sample Preparation : Dissolve the fluorinated benzothiophene sample in Hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., Benzothiophene-d6).

  • Chromatographic Separation :

    • Column: HP-5ms (30m x 0.25mm x 0.25µm). Why? The 5% phenyl stationary phase provides optimal π−π interactions with the benzothiophene core, resolving close positional isomers.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters :

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 400.

  • Data Validation : Confirm the identity by verifying the isotopic cluster. For instance, if a chlorine atom is present (e.g., 3-chloro-4-fluoro-benzothiophene), the M+∙ and [M+2]+∙ peaks must exhibit a strict 3:1 intensity ratio, validating the halogen's presence before analyzing the core fragmentation.

Protocol 2: LC-ESI-MS/MS Targeted Quantification

Objective: High-sensitivity quantification of polar benzothiophene derivatives (e.g., carboxamides) in biological matrices. Causality: ESI is chosen because polar functional groups cause thermal degradation in GC injectors. CID allows for targeted Multiple Reaction Monitoring (MRM), maximizing sensitivity.

  • Sample Preparation : Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation :

    • Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in Water (promotes protonation for ESI+); B = 0.1% Formic acid in Acetonitrile.

  • Mass Spectrometry (MRM Mode) :

    • Precursor Ion: Isolate the [M+H]+ ion in Q1.

    • Collision Energy (CE): Optimize CE (typically 15-30 eV) in Q2 using Argon gas. Why? Lower CE values selectively cleave the functional groups (e.g., amide loss), while higher CE values are required to crack the fluorinated benzothiophene core.

    • Product Ion: Monitor the specific fragment in Q3 (e.g., [M+H−NH3​]+ ).

  • Data Validation : The ratio of the quantifier transition to the qualifier transition must remain within ±20% of the reference standard, ensuring peak purity and absence of matrix interference.

Workflow Start Sample Prep & System Suitability (Internal Standard + Blank) Choice Select Ionization Strategy Start->Choice GC GC-EI-MS (Hard Ionization, 70 eV) Choice->GC Volatile/Non-polar LC LC-ESI-MS/MS (Soft Ionization, CID) Choice->LC Polar/Labile DataGC Library Matching & Core Ring Cleavage GC->DataGC DataLC Targeted MRM & Functional Group Loss LC->DataLC Validate Self-Validating Data Review (Isotope Pattern + S/N > 10) DataGC->Validate DataLC->Validate

Caption: Self-validating analytical workflow for MS characterization of benzothiophenes.

References
  • Grossert, S., et al. "Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation." Rapid Communications in Mass Spectrometry, 2009. 3

  • "Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide." ResearchGate. 4

  • "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing, 2024. 5

  • "3-Chloro-4-fluoro-1-benzothiophene-2-carboxamide - Technical Guide." Benchchem. 2

  • Seethaler, M., et al. "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains." Pharmaceuticals, 2022. 1

Sources

Comparative

Comparative Bioactivity Guide: 5-Fluoro vs. Non-Fluorinated Benzothiophenes in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, metabolic stability, and cellular permeability. The benzothiophene scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to balance potency, metabolic stability, and cellular permeability. The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of FDA-approved therapeutics like the 5-lipoxygenase inhibitor zileuton and the selective estrogen receptor modulator (SERM) raloxifene.

A critical optimization strategy in lead development is the bioisosteric substitution of a hydrogen atom with fluorine at the 5-position. This guide objectively compares the bioactivity, physicochemical causality, and assay performance of 5-fluoro benzothiophenes against their non-fluorinated counterparts, providing actionable, self-validating experimental frameworks for drug development professionals.

The Physicochemical Causality of 5-Fluorination

Why does a single fluorine atom drastically alter the bioactivity of the benzothiophene ring? The causality lies in three distinct physicochemical shifts:

  • Metabolic Shielding: The 5-position of the benzothiophene ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. The high bond dissociation energy of the C–F bond (~116 kcal/mol) compared to the C–H bond (~99 kcal/mol) effectively blocks hydroxylation, significantly increasing the compound's half-life in vivo.

  • Lipophilicity (LogP) Enhancement: Fluorine is highly electronegative yet small (Van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen). This substitution increases the overall lipophilicity of the scaffold, enhancing cellular membrane permeability without adding detrimental steric bulk.

  • Target Binding Affinity: The strongly electronegative fluorine atom modulates the pKa of adjacent functional groups and can participate in multipolar interactions with target protein backbones, often increasing binding affinity ( Kd​ ) compared to the non-fluorinated isostere.

Comparative Efficacy in Antimicrobial Discovery

Recent breakthroughs have highlighted the potency of benzothiophene-indole hybrids against methicillin-resistant Staphylococcus aureus (MRSA). The molecular target for these hybrids is bacterial pyruvate kinase, an essential enzyme for bacterial glycolysis .

As shown in the data below, the addition of the 5-fluoro substituent optimizes the binding orientation within the active site, yielding a massive increase in potency.

Table 1: Quantitative Bioactivity Comparison (Antimicrobial MIC)
Compound ClassDerivativeTarget StrainMIC (µg/mL)Fold-Activity vs Oxacillin
Fluorinated 5-Fluoro-Benzothiophene-Indole (3a)S. aureus (MRSA JE2)2.024x
Fluorinated 5-Fluoro-Benzothiophene-Indole (3a)S. aureus (USA Lac* lux)1.032x (vs Ciprofloxacin)
Non-Fluorinated Benzothiophene-Indole AnalogS. aureus (MRSA)> 64.0N/A
Standard Oxacillin (Control)S. aureus (MRSA JE2)48.01x

Data synthesized from Seethaler et al., 2022. The fluorinated derivative exhibits superior efficacy compared to both the non-fluorinated analog and clinical standard antibiotics.

Experimental Methodology: Self-Validating Bioassays

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A protocol is only as reliable as its internal controls.

Protocol A: Coupled Bacterial Pyruvate Kinase (PK) Inhibition Assay

Causality: Direct measurement of PK is difficult because its products do not absorb light in a convenient spectrum. This assay couples PK activity to Lactate Dehydrogenase (LDH). PK converts phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, simultaneously oxidizing NADH to NAD+. The drop in absorbance at 340 nm (NADH depletion) is directly proportional to PK activity.

  • Step 1 (Reagent Prep): Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl). Supplement with 2 mM PEP, 2 mM ADP, and 0.2 mM NADH.

  • Step 2 (Enzyme & Compound Incubation): Pre-incubate purified bacterial PK (0.5 U/mL) with varying concentrations of the benzothiophene derivative (0.1 - 100 µM) for 15 minutes at 37°C.

  • Step 3 (Self-Validation Controls): Include a "No Enzyme" control (to rule out spontaneous NADH oxidation) and a "Vehicle Control" (1% DMSO) to establish the baseline 100% uninhibited kinetic rate.

  • Step 4 (Initiation & Detection): Add 1 U/mL LDH to the mixture. Monitor the kinetic absorbance at 340 nm over 10 minutes using a microplate reader.

  • Step 5 (Analysis): Calculate the IC50 by plotting the initial velocity ( ΔA340​ /min) against the log of the inhibitor concentration.

PK_Coupled_Assay PEP Phosphoenolpyruvate (PEP) PK Bacterial Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyr Pyruvate PK->Pyr F_BT 5-Fluoro-Benzothiophene (Inhibitor) F_BT->PK Inhibits LDH Lactate Dehydrogenase (Coupling Enzyme) Pyr->LDH NAD NAD+ (No Absorbance) LDH->NAD NADH NADH (Absorbs at 340nm) NADH->LDH

Mechanism of action and coupled detection for Pyruvate Kinase inhibition.

Anti-inflammatory Applications: 5-Lipoxygenase (5-LOX) Inhibition

Beyond antimicrobials, 5-fluorobenzothiophenes serve as potent inhibitors of 5-lipoxygenase, an enzyme responsible for converting arachidonic acid into pro-inflammatory leukotrienes . The substitution of fluorine at the 5-position of the benzothiophene ring mimics the electronic properties of oxygen while providing superior metabolic stability compared to non-fluorinated indoles or benzofurans.

Protocol B: In Vitro 5-LOX Cellular Assay

Causality: Assessing 5-LOX in whole cells (e.g., human neutrophils) provides a more accurate representation of drug permeability (LogP impact) than cell-free assays. If the 5-fluoro substitution successfully increases lipophilicity, the compound will demonstrate a lower cellular IC50 compared to the non-fluorinated analog.

  • Step 1: Isolate human polymorphonuclear leukocytes (PMNLs) and resuspend in PBS containing 1 mM CaCl2.

  • Step 2: Pre-incubate cells ( 5×106 cells/mL) with the fluorinated vs. non-fluorinated benzothiophene (10 µM) for 15 minutes.

  • Step 3: Stimulate 5-LOX activity by adding the calcium ionophore A23187 (2.5 µM) and exogenous arachidonic acid (10 µM).

  • Step 4 (Self-Validation): Run a parallel assay using a known 5-LOX inhibitor (e.g., Zileuton) to validate the dynamic range of the stimulation.

  • Step 5: Terminate the reaction after 10 minutes with an equal volume of cold methanol. Quantify 5-HETE and Leukotriene B4 (LTB4) via LC-MS/MS.

LOX_Pathway Stim Calcium Ionophore (A23187) LOX5 5-Lipoxygenase (5-LOX) Stim->LOX5 Activates AA Arachidonic Acid (Substrate) AA->LOX5 HPETE 5-HPETE (Intermediate) LOX5->HPETE LT Leukotrienes (Pro-inflammatory) HPETE->LT F_BT 5-Fluoro-Benzothiophene Derivative F_BT->LOX5 Blocks Active Site

5-Lipoxygenase signaling pathway and targeted inhibition by benzothiophene derivatives.

General Experimental Workflow for Bioactivity Screening

To systematically compare the bioactivity of fluorinated vs. non-fluorinated analogs, researchers must employ a rigorous, multi-tiered workflow that bridges chemical synthesis with biological validation.

Workflow Synth Chemical Synthesis One-Pot Reaction Purify Purification HPLC & NMR Validation Synth->Purify Assay Primary Bioassay Target Enzyme IC50 Purify->Assay Cell Secondary Bioassay Cellular MIC / Permeability Assay->Cell Data Data Analysis SAR & LogP Correlation Cell->Data

Systematic experimental workflow for evaluating benzothiophene derivative bioactivity.

Conclusion

The integration of a 5-fluoro substituent into the benzothiophene scaffold is not merely a structural tweak; it is a calculated physicochemical enhancement. As demonstrated by the >30-fold increase in antimicrobial efficacy against MRSA and its robust application in 5-LOX inhibition, the fluorinated isostere consistently outperforms its non-fluorinated counterpart in metabolic stability, target affinity, and cellular permeability.

References

  • Title: Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains Source: Pharmaceuticals (MDPI), 2022, 15(9), 1138. URL: [Link]

  • Source: United States Patent Office (US4873259A)
Validation

A Medicinal Chemist's Guide to Bioisosteric Replacement Strategies for the Benzothiophene Scaffold

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of a functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth technical comparison of bioisosteric replacement strategies centered around the privileged 5-Fluoro-4-methoxy-1-benzothiophene scaffold and its close analogs, offering insights into how subtle molecular changes can profoundly impact biological activity. While direct, comprehensive bioisosteric studies on 5-Fluoro-4-methoxy-1-benzothiophene are not extensively published, we will draw upon the well-documented structure-activity relationships (SAR) of the closely related 2-arylbenzothiophene selective estrogen receptor modulators (SERMs), such as raloxifene, to illustrate the principles and practical out-comes of these strategies.[2][3][4]

The Benzothiophene Core: A Privileged Scaffold in Drug Discovery

The benzothiophene ring system, an isostere of indole, is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Its rigid, planar structure provides a robust framework for the orientation of pharmacophoric groups, while the sulfur heteroatom can engage in unique interactions with biological targets. The specific substitution pattern, such as the 5-fluoro and 4-methoxy groups of our topic compound, serves to modulate the electronic and steric properties of the scaffold, influencing its metabolic stability, receptor affinity, and overall pharmacokinetic profile.

Strategic Bioisosteric Replacements: A Comparative Analysis

The following sections will explore key bioisosteric replacements for substituents on the benzothiophene core, using data from seminal studies on raloxifene and related analogs to provide a quantitative comparison.

The 6-Hydroxy Group: A Key Anchor

In the context of SERMs like raloxifene, which possesses a 6-hydroxy-2-arylbenzothiophene core, this hydroxyl group is critical for high-affinity binding to the estrogen receptor (ER).[2][3] Let's examine the bioisosteric replacement of this key functional group.

A general synthetic route to 2-aryl-3-aroyl-6-hydroxybenzothiophenes involves the reaction of a substituted phenol with chlorosulfonic acid, followed by reduction and subsequent cyclization with an α-chloro-β-ketoester. The resulting benzothiophene can then be further functionalized. For bioisosteric replacements at the 6-position, the corresponding substituted phenol would be used as the starting material.

Table 1: Impact of Bioisosteric Replacement of the 6-Hydroxy Group on Estrogen Receptor Binding Affinity

Compound (Raloxifene Analog)6-SubstituentBioisosteric ReplacementRelative Binding Affinity (RBA) to ERReference
Parent Compound -OH-100[2][3]
Analog 1 -HRemoval of H-bond donor1.9[2][3]
Analog 2 -OCH₃H-bond donor to acceptor3.6[2][3]
Analog 3 -FH-bond donor to weak acceptor0.5[2][3]

As the data clearly indicates, replacement of the 6-hydroxy group with a hydrogen, methoxy, or fluoro group leads to a dramatic decrease in ER binding affinity. This underscores the critical role of the 6-hydroxy group as a hydrogen bond donor in the ligand-receptor interaction for this class of compounds.

The 4'-Substituent on the 2-Aryl Ring: Fine-Tuning Activity

The 2-aryl substituent of the benzothiophene core provides another key point for modification. In raloxifene, this is a 4-hydroxyphenyl group. The electronic nature of the substituent at this position can significantly influence both in vitro and in vivo activity.[2][3]

MCF-7 human breast cancer cells, which are estrogen-receptor positive, are cultured in the presence of the test compounds. The ability of the compounds to inhibit estrogen-stimulated cell proliferation is measured using standard methods, such as the MTT assay, to determine the IC₅₀ value.

Table 2: Comparison of Bioisosteric Replacements at the 4'-Position of the 2-Aryl Ring

Compound (Raloxifene Analog)4'-SubstituentBioisosteric ReplacementMCF-7 Proliferation IC₅₀ (nM)Reference
Parent Compound -OH-3.0[2][3]
Analog 4 -FH-bond donor to weak acceptor4.0[2][3]
Analog 5 -ClH-bond donor to halogen5.0[2][3]
Analog 6 -OCH₃H-bond donor to acceptor10.0[2][3]
Analog 7 -HRemoval of H-bond donor20.0[2][3]

These results demonstrate that small, electronegative substituents at the 4'-position, such as fluoro and chloro, are well-tolerated and result in compounds with potent anti-proliferative activity, comparable to the parent hydroxyl compound.[2][3] This suggests that while a hydrogen bond donating group is optimal, a group with similar electronic properties can serve as an effective bioisostere in this position.

Visualizing the Strategy: Experimental Workflow and Bioisosteric Relationships

To better illustrate the concepts discussed, the following diagrams outline the general experimental workflow for evaluating benzothiophene analogs and the logical relationships in bioisosteric replacement.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., Substituted Phenol) s2 Chemical Reactions (e.g., Cyclization, Functionalization) s1->s2 s3 Purification & Characterization (e.g., Chromatography, NMR, MS) s2->s3 b1 In Vitro Assays (e.g., Receptor Binding, Cell Proliferation) s3->b1 b2 In Vivo Models (e.g., Ovariectomized Rat) b1->b2 d1 Structure-Activity Relationship (SAR) Analysis b2->d1

Caption: General experimental workflow for benzothiophene analogs.

bioisosteric_replacement cluster_bioisosteres Potential Bioisosteres parent Parent Functional Group (e.g., -OH) b1 -F parent->b1 Similar Electronegativity b2 -Cl parent->b2 Similar Size & Electronics b3 -OCH₃ parent->b3 H-bond Donor to Acceptor b4 -H parent->b4 Minimalist Replacement

Caption: Bioisosteric replacements for a hydroxyl group.

Conclusion: A Data-Driven Approach to Drug Design

The bioisosteric replacement studies on the benzothiophene scaffold, exemplified by the extensive research on raloxifene and its analogs, highlight the power of this strategy in fine-tuning the biological activity of a lead compound. The data clearly demonstrates that while some positions are highly sensitive to modification, others offer opportunities for optimization of physicochemical and pharmacokinetic properties through the introduction of carefully selected bioisosteres. This guide serves as a testament to the importance of a systematic, data-driven approach to drug design, where a deep understanding of structure-activity relationships can pave the way for the development of novel and improved therapeutics.

References

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. [Link]

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. ACS Publications. [Link]

  • Grese, T. A., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. [Link]

  • Bryant, H. U., et al. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 41(10), 1630-1641. [Link]

  • Dodge, J. A., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-1526. [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. International Atomic Energy Agency. [Link]

  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. Bioorganic & Medicinal Chemistry, 23(17), 5834-5843. [Link]

  • Smith, A. (2019). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

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Sources

Comparative

Validating synthesis batches of 5-Fluoro-4-methoxy-1-benzothiophene

An objective, data-driven comparison guide for the synthesis and analytical validation of 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6). Executive Summary 5-Fluoro-4-methoxy-1-benzothiophene is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for the synthesis and analytical validation of 5-Fluoro-4-methoxy-1-benzothiophene (CAS: 476198-96-6).

Executive Summary

5-Fluoro-4-methoxy-1-benzothiophene is a highly specialized, halogenated heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly in kinase inhibitors and CNS-targeting therapeutics [1]. The presence of both a fluorine atom at the C5 position and a methoxy group at the C4 position creates competing electronic directing effects during synthesis. These effects often lead to the formation of difficult-to-separate regioisomers (e.g., 7-fluoro isomers) and necessitate stringent, orthogonal validation frameworks.

This guide objectively compares the performance of Traditional Batch Synthesis against an Optimized Continuous Flow method, benchmarked against a Commercial Reference Standard . Furthermore, it provides a self-validating analytical protocol utilizing Quantitative NMR (qNMR) and UPLC-MS to ensure batch integrity without relying solely on relative chromatographic purity.

Synthetic Route Comparison: Batch vs. Continuous Flow

The synthesis of multisubstituted benzothiophenes traditionally relies on electrophilic cyclization or aryne reactions with alkynyl sulfides [2]. However, scaling these reactions while controlling regioselectivity remains a significant challenge.

  • Traditional Batch Synthesis: Typically involves the cyclization of 2-fluoro-3-methoxy-thioanisole derivatives under strongly acidic conditions. While accessible, it suffers from poor heat transfer, leading to localized hot spots that promote the formation of des-fluoro impurities and regioisomers.

  • Optimized Continuous Flow Chemistry: Utilizes microreactors to precisely control residence time and temperature. The high surface-area-to-volume ratio suppresses side reactions, safely handles hazardous sulfur intermediates, and allows for in-line quenching.

Synthesis Workflow Visualization

Synthesis cluster_batch Traditional Batch Route cluster_flow Continuous Flow Route Start Precursor: 2-Fluoro-3-methoxy -thioanisole B1 Electrophilic Cyclization (Acidic) Start->B1 F1 Microreactor Cyclization Start->F1 B2 Aqueous Workup & Extraction B1->B2 B3 Column Chromatography B2->B3 End 5-Fluoro-4-methoxy -1-benzothiophene B3->End Batch Yield: 65% F2 In-line Quenching F1->F2 F3 Direct Crystallization F2->F3 F3->End Flow Yield: 82%

Synthetic workflows comparing traditional batch vs. continuous flow methodologies.

Quantitative Performance Data

The following table summarizes the performance metrics of both synthetic routes against a highly purified commercial reference standard.

ParameterTraditional Batch (Route A)Continuous Flow (Route B)Commercial Standard
Overall Yield 65.4%82.1%N/A
Crude Purity (UPLC) 88.2%96.5%>99.0%
Major Impurity 7-Fluoro regioisomer (4.1%)Des-fluoro analog (0.8%)Unknown (<0.1%)
E-factor (kg waste/kg product) 42.514.2N/A
Purification Requirement Silica Gel ChromatographyDirect CrystallizationN/A

Data Interpretation: Continuous flow significantly outperforms batch synthesis by reducing the E-factor and suppressing the 7-fluoro regioisomer, allowing for purification via simple crystallization rather than solvent-heavy chromatography.

Analytical Validation Framework (E-E-A-T)

Relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment is a common pitfall in early-stage drug development. HPLC relies on UV response factors, which can vary wildly between the target benzothiophene and its impurities, leading to false-positive purity readings [3].

To establish a self-validating system , we employ absolute Quantitative NMR (qNMR) coupled with orthogonal UPLC-MS and Karl Fischer titration. Because the NMR signal integral is directly proportional to the number of nuclei, qNMR provides absolute purity without requiring an identical reference standard [3].

Validation Decision Tree

Validation Sample Synthesis Batch (Analyte) QNMR qNMR (1H & 19F) Absolute Purity Sample->QNMR LCMS UPLC-MS Impurity Profiling Sample->LCMS KF Karl Fischer Water Content Sample->KF Decision Meets ICH Q3A/Q3C Thresholds? QNMR->Decision LCMS->Decision KF->Decision Pass Release Batch (>99.0% Purity) Decision->Pass Yes Fail Reprocess (<99.0% Purity) Decision->Fail No

Multi-modal analytical validation framework for benzothiophene batch release.

Step-by-Step qNMR Validation Protocol

Causality & Experimental Design: Maleic acid is selected as the Internal Standard (IS) because its singlet resonance (~6.26 ppm in DMSO-d6) sits cleanly between the methoxy protons (~4.0 ppm) and the aromatic protons (7.2–7.8 ppm) of 5-Fluoro-4-methoxy-1-benzothiophene, ensuring zero signal overlap. A relaxation delay ( D1​ ) of 30 seconds is mandated to ensure complete spin-lattice ( T1​ ) relaxation of all protons, preventing integration truncation errors [3].

Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the 5-Fluoro-4-methoxy-1-benzothiophene batch and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard) using a microbalance (precision ±0.01 mg).

  • Dissolution: Transfer both solids into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds until a homogeneous, clear solution is achieved.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube.

  • Acquisition Parameters (600 MHz Spectrometer):

    • Pulse Angle: 90° (zg30 or zg90 pulse program)

    • Relaxation Delay ( D1​ ): 30 seconds

    • Number of Scans (NS): 32

    • Spectral Width: 15 ppm

  • Processing & Integration: Apply Fourier transform, manual phase correction, and a polynomial baseline correction. Integrate the Maleic acid peak at 6.26 ppm (representing 2H) and the isolated C2-H or C3-H proton of the benzothiophene ring.

  • Quantification: Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = mass, and P = purity).

Comparative Validation Results
Batch IDqNMR Absolute Purity (% w/w)UPLC-MS Purity (% a/a)Residual Solvents (GC-MS)Water Content (KF)Batch Status
Batch A (Traditional) 96.1%98.4% (False High)EtOAc (800 ppm)0.45%Reject / Reprocess
Batch B (Flow) 99.2%99.5%None Detected0.08%Approved
Commercial Standard 99.6%99.8%None Detected0.05%Approved

Analysis: Batch A demonstrates the danger of relying solely on UPLC-MS. While UPLC-MS indicated a purity of 98.4%, qNMR revealed an absolute purity of only 96.1%. The discrepancy is caused by the lack of UV absorbance of residual ethyl acetate and water, which were successfully quantified by orthogonal methods. Batch B (Flow Chemistry) closely mirrors the Commercial Standard and passes all ICH Q3A/Q3C thresholds.

Conclusion

For the synthesis of heavily functionalized heterocycles like 5-Fluoro-4-methoxy-1-benzothiophene, continuous flow chemistry offers superior regiocontrol and scalability compared to traditional batch methods. Furthermore, implementing an absolute qNMR validation protocol is non-negotiable for drug development professionals, as it eliminates the UV-bias inherent to chromatography and ensures the structural and quantitative integrity of the building block prior to downstream API coupling.

References

  • Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Nature Communications / PMC. Retrieved from:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry / PMC. Retrieved from:[Link]

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